ML-SI1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H30Cl2N2O3 |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)-2,3-dihydroindol-1-yl]methanone;methane |
InChI |
InChI=1S/C23H26Cl2N2O3.CH4/c1-15-17(8-9-26-10-12-30-13-11-26)19-14-16(29-2)6-7-21(19)27(15)23(28)18-4-3-5-20(24)22(18)25;/h3-7,14-15,17H,8-13H2,1-2H3;1H4 |
InChI Key |
AUVMYKHJYHESPN-UHFFFAOYSA-N |
Canonical SMILES |
C.CC1C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CCN4CCOCC4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ML-SI1
Audience: Researchers, scientists, and drug development professionals.
Abstract
ML-SI1 is a synthetic small molecule recognized as a potent inhibitor of the Transient Receptor Potential Mucolipin (TRPML) channel subfamily, with a pronounced effect on TRPML1. As a critical lysosomal cation channel, TRPML1 governs the release of calcium (Ca²⁺) and other ions from the lysosome, thereby regulating a multitude of cellular processes including autophagy, lysosomal trafficking, exocytosis, and nutrient sensing. This compound, a racemic mixture of diastereomers, provides a valuable chemical tool for elucidating the complex roles of TRPML1 in both physiological and pathological contexts. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular consequences, and the experimental protocols used for its characterization.
Core Mechanism of Action: TRPML1 Inhibition
This compound functions as a direct inhibitor of the TRPML1 ion channel.[1][2][3] TRPML1 is a non-selective cation channel predominantly localized to the membranes of late endosomes and lysosomes.[4][5] Its primary physiological role is to mediate the efflux of Ca²⁺ from the lysosomal lumen into the cytosol in response to various stimuli, including the signaling lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and synthetic agonists like ML-SA1.[6][7]
This compound exerts its effect by blocking this channel, thereby preventing lysosomal Ca²⁺ release.[8][9] Research indicates that the inhibitory activity of this compound is "activator-dependent," meaning it effectively counteracts the channel opening induced by TRPML1 agonists.[10] While the precise binding site of this compound has not been elucidated to the same extent as its structural analog ML-SI3, it is understood to antagonize the channel's function. The binding pocket for related modulators is a hydrophobic cavity formed by transmembrane helices S5 and S6, pore helix 1 (PH1) of one subunit, and the S6 helix of the adjacent subunit within the channel's tetrameric structure.[11][12][13]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 6. The regulatory mechanism of mammalian TRPMLs revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
ML-SI1 as a TRPML1 Channel Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ML-SI1, a small molecule inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel. TRPML1, a crucial lysosomal cation channel, is implicated in a myriad of physiological processes, including autophagy, lysosomal biogenesis, and cellular signaling. Consequently, the modulation of its activity presents a significant therapeutic potential for a range of pathologies, from lysosomal storage disorders to cancer. This document details the chemical properties, mechanism of action, and pharmacological effects of this compound. It further provides structured quantitative data on its inhibitory activity and detailed protocols for key experimental assays. Visualizations of pertinent signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's role in TRPML1 research.
Introduction to TRPML1 and its Inhibition
Transient Receptor Potential Mucolipin 1 (TRPML1), encoded by the MCOLN1 gene, is a non-selective cation channel primarily localized to the membranes of late endosomes and lysosomes. It plays a critical role in maintaining lysosomal homeostasis by mediating the release of Ca²⁺ and other cations from the lysosomal lumen into the cytoplasm. This localized ion flux is essential for a variety of cellular functions, including vesicle trafficking, fusion, and the regulation of autophagy. Dysfunctional TRPML1 is the underlying cause of the lysosomal storage disorder Mucolipidosis type IV (MLIV), a severe neurodegenerative disease. Moreover, emerging evidence implicates TRPML1 in other pathologies, including cancer, where it can influence processes like cell migration and the survival of cancer stem cells.
The development of specific pharmacological modulators of TRPML1 is, therefore, of great interest for both basic research and therapeutic applications. Small molecule inhibitors, such as this compound, are invaluable tools for elucidating the physiological roles of TRPML1 and for exploring its potential as a drug target.
This compound: Chemical Properties and Mechanism of Action
This compound is a synthetic small molecule that has been identified as an inhibitor of the TRPML1 channel. It is a racemic mixture of inseparable cis-/trans-diastereomers (55:45). Its inhibitory activity is activator-dependent, meaning it effectively blocks the channel when it is in an activated state, for instance, by the synthetic agonist ML-SA1.
Mechanism of Inhibition: this compound acts as a channel blocker. Studies suggest that it competitively inhibits the activation of TRPML1 by agonists like ML-SA1, indicating that it may bind to a site on the channel that overlaps with the agonist binding site.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound on TRPML1 has been quantified in various studies. The following tables summarize the available quantitative data.
Table 1: Inhibitory Potency of this compound against TRPML1
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 15 µM | hTRPML1 (human) |
Table 2: Effects of this compound on Cellular Processes
| Cellular Process | Effect | Concentration | Cell Line | Reference |
| ML-SA1-induced Ca²⁺ release | Inhibition | 10 µM | - | |
| Particle uptake and lysosomal exocytosis | Inhibition | - | Bone marrow-derived macrophages | |
| Enlarged lysosome recovery | Suppression | 25 µM | Cos1 cells | |
| Stemness of breast cancer cells | Reduction | Various concentrations | HCC1954 cells | |
| Migration of breast cancer cells | Inhibition | - | HCC1954 cells | |
| AFB1-induced autophagosome number | Reduction | 1.25 µM (24h) | IPEC-J2 cells |
Key Signaling Pathways Modulated by this compound
By inhibiting TRPML1, this compound can modulate several downstream signaling pathways that are dependent on TRPML1-mediated cation release.
Autophagy Regulation
TRPML1 is a key regulator of autophagy. Its activation leads to lysosomal Ca²⁺ release, which in turn activates Calmodulin-dependent protein kinase kinase β (CaMKKβ). This initiates a signaling cascade involving AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1), as well as the class III phosphatidylinositol 3-kinase (PI3K) complex containing VPS34, to promote autophagosome biogenesis. Furthermore, TRPML1-mediated Ca²⁺ release can activate the phosphatase calcineurin, which dephosphorylates and activates the transcription factor EB (TFEB). Activated TFEB translocates to the nucleus and promotes the expression of lysosomal and autophagic genes. This compound, by blocking TRPML1, can inhibit these processes.
TFEB-Mediated Lysosomal Biogenesis
As mentioned above, TRPML1 activity is linked to the activation of TFEB, a master regulator of lysosomal biogenesis and autophagy. By inhibiting TRPML1-mediated calcium release, this compound can prevent the dephosphorylation and nuclear translocation of TFEB, thereby downregulating the expression of genes involved in lysosomal function.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Fura-2 Calcium Imaging for Measuring TRPML1 Inhibition
This protocol is for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPML1 modulation by ML-SA1 and inhibition by this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing TRPML1 (e.g., HEK293 cells overexpressing TRPML1)
-
Glass-bottom culture dishes
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
ML-SA1 (TRPML1 agonist)
-
This compound
-
Fluorescence microscope equipped for ratiometric imaging (with 340 nm and 380 nm excitation filters and a 510 nm emission filter)
-
Image analysis software
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes and grow to the desired confluency.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBSS for a further 30 minutes to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
To assess inhibition by this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 10-25 µM) for a specified period (e.g., 10-30 minutes).
-
Add the TRPML1 agonist ML-SA1 (e.g., 10 µM) to the cells while continuously recording fluorescence images.
-
As a positive control, perform the experiment with ML-SA1 alone.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Compare the ML-SA1-induced calcium response in the presence and absence of this compound to quantify the inhibitory effect.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the whole-cell patch-clamp technique to directly measure TRPML1 channel currents and their inhibition by this compound. This typically requires overexpressing TRPML1 in a suitable cell line (e.g., HEK293) and includes mutations to promote its localization to the plasma membrane for easier access.
Materials:
-
HEK293 cells expressing a plasma membrane-localized variant of TRPML1
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular solution (e.g., containing in mM: 140 Cs-glutamate, 10 NaCl, 1 MgCl₂, 10 HEPES, 1 EGTA, pH 7.2)
-
ML-SA1
-
This compound
Procedure:
-
Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Plate cells at a low density to allow for easy patching of individual cells.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a TRPML1-expressing cell.
-
Hold the cell at a holding potential of, for example, -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV) to elicit currents.
-
Obtain a baseline current recording in the extracellular solution.
-
Perfuse the cell with a solution containing ML-SA1 (e.g., 10 µM) to activate TRPML1 channels and record the resulting currents.
-
To test for inhibition, co-apply this compound (e.g., 15 µM) with ML-SA1, or pre-incubate with this compound before applying ML-SA1.
-
Record the currents in the presence of the inhibitor.
-
-
Data Analysis:
-
Measure the amplitude of the ML-SA1-induced current at a specific voltage (e.g., -100 mV).
-
Compare the current amplitude in the presence and absence of this compound to determine the percentage of inhibition.
-
Dose-response curves can be generated by applying a range of this compound concentrations.
-
ALDEFLUOR™ Assay for Cancer Stem Cell Population Analysis
This protocol is for assessing the effect of this compound on the population of cancer stem cells (CSCs), which often exhibit high aldehyde dehydrogenase (ALDH) activity.
Materials:
-
Breast cancer cell line (e.g., HCC1954)
-
This compound
-
ALDEFLUOR™ Assay Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat the cancer cells with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
-
ALDEFLUOR™ Staining:
-
Harvest the cells and resuspend them in the ALDEFLUOR™ assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
For each sample, prepare a "test" and a "control" tube.
-
Add the activated ALDEFLUOR™ substrate to the "test" tube.
-
Immediately add the ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to the "control" tube. This serves as a negative control to define the ALDH-negative population.
-
Incubate both tubes at 37°C for 30-60 minutes.
-
-
Flow Cytometry:
-
After incubation, centrifuge the cells and resuspend them in fresh assay buffer.
-
Analyze the cells using a flow cytometer. The ALDH-positive (ALDH⁺) population will exhibit a shift in fluorescence compared to the DEAB-treated control.
-
-
Data Analysis:
-
Quantify the percentage of ALDH⁺ cells in the this compound-treated samples and compare it to the untreated control. A reduction in the ALDH⁺ population indicates an effect of this compound on the CSC population.
-
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to evaluate the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line (e.g., HCC1954)
-
Culture plates
-
Pipette tip (e.g., p200) or a culture-insert to create the scratch
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a culture plate and grow them to form a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash the cells gently with media to remove any detached cells.
-
-
Treatment:
-
Add fresh media containing the desired concentration of this compound to the cells. Use media without this compound for the control.
-
-
Imaging:
-
Capture images of the scratch at time 0.
-
Incubate the plates and capture images of the same fields at regular intervals (e.g., every 12 or 24 hours) until the scratch in the control group is nearly closed.
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point for both the control and this compound-treated groups.
-
Calculate the rate of wound closure to determine the effect of this compound on cell migration.
-
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of TRPML1 function. Its ability to inhibit TRPML1-mediated cation release allows for the dissection of the channel's role in a wide array of cellular processes. The quantitative data and detailed experimental protocols provided in this guide are intended to support researchers in designing and executing robust experiments to further unravel the complexities of TRPML1 signaling and to explore its therapeutic potential. As our understanding of TRPML1 in health and disease continues to grow, specific and potent inhibitors like this compound will remain indispensable for advancing the field.
The Role of ML-SI1 in Cellular Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the small molecule ML-SI1, focusing on its function as a modulator of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel and its subsequent impact on cellular processes. This document will detail its mechanism of action, summarize key quantitative data, provide experimental protocols for its study, and visualize its effects on cellular signaling pathways.
Core Concepts: this compound as a TRPML1 Inhibitor
Contrary to some initial assumptions, this compound is not an agonist but a potent inhibitor of the TRPML1 ion channel. TRPML1 is a crucial cation channel primarily located on the membrane of late endosomes and lysosomes, where it mediates the release of Ca²⁺ from these organelles into the cytoplasm. This localized calcium signaling is vital for a multitude of cellular functions.
This compound, a racemic mixture of diastereomers, exerts its effects by blocking the TRPML1 channel, thereby preventing this lysosomal Ca²⁺ efflux. This inhibitory action has profound consequences for cellular homeostasis, impacting processes such as autophagy, lysosomal biogenesis, and endolysosomal trafficking.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound's activity based on published research.
| Parameter | Value | Target | Reference |
| IC₅₀ | 15 µM | TRPML1 | [1][2] |
| Cis-/Trans-Isomer Ratio | 55:45 | - | [1] |
Table 1: Inhibitory Activity of this compound
| Cell Line | Concentration | Duration | Effect | Reference |
| IPEC-J2 cells | 1.25 µM | 24 h | Significantly reduces AFB1-induced expression of LC3, SQSTM1, and Cleaved-Caspase3. | [1] |
| IPEC-J2 cells | 1.25 µM | 24 h | Significantly reduces the number of AFB1-induced autophagosomes. | [1] |
| Breast Cancer Stem Cells | 20 µM | 3 days | Reduced tumor volume and weight in a xenograft mouse model. | [3] |
Table 2: Cellular Effects of this compound Treatment
Key Signaling Pathways Modulated by this compound
The primary mechanism through which this compound impacts cellular function is by inhibiting TRPML1-mediated Ca²⁺ release, which is a critical step in the activation of Transcription Factor EB (TFEB). TFEB is a master regulator of lysosomal biogenesis and autophagy.
The TRPML1-TFEB Signaling Pathway
Under normal conditions, lysosomal Ca²⁺ release through TRPML1 activates the phosphatase Calcineurin. Calcineurin then dephosphorylates TFEB, allowing it to translocate from the cytoplasm to the nucleus. In the nucleus, TFEB promotes the transcription of genes involved in lysosome function and autophagy. By inhibiting TRPML1, this compound prevents this cascade, leading to the cytoplasmic retention of TFEB and a subsequent reduction in autophagic and lysosomal gene expression.[4][5][6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound in cells.
Fura-2 Based Single-Cell Calcium Imaging
This protocol is used to measure changes in intracellular calcium concentration following the application of this compound.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
DMSO (Dimethyl sulfoxide)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Pluronic F-127 (optional, to aid dye loading)
-
Probenecid (optional, to prevent dye extrusion)
-
Cells cultured on glass coverslips
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Prepare Fura-2 AM Loading Solution:
-
Prepare a stock solution of Fura-2 AM in high-quality, anhydrous DMSO (e.g., 1 mM).
-
On the day of the experiment, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM.
-
(Optional) Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.
-
(Optional) Add Probenecid to a final concentration of 1-2.5 mM to inhibit dye leakage.
-
-
Cell Loading:
-
Wash cultured cells once with pre-warmed HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage in a perfusion chamber.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Introduce this compound at the desired concentration into the perfusion solution.
-
Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in intracellular Ca²⁺. To test this compound's inhibitory effect, cells can be pre-incubated with this compound before stimulating with a TRPML1 agonist like ML-SA1. A blunted response compared to the agonist alone indicates inhibition.[7][8][9][10]
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Measurement:
Autophagy Assay (LC3 Immunoblotting)
This method is used to monitor the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, which is expected to be inhibited by this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as desired. Include control groups and potentially a positive control for autophagy induction (e.g., starvation) and a negative control with a known autophagy inhibitor (e.g., bafilomycin A1).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Two bands should be visible for LC3: LC3-I (higher molecular weight) and LC3-II (lower molecular weight).
-
Quantify the band intensities for both LC3-I and LC3-II. The ratio of LC3-II/LC3-I or LC3-II/loading control is used as an indicator of autophagosome abundance. Inhibition of autophagy by this compound would be expected to decrease this ratio compared to a stimulated control.[15][16][17][18]
-
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.
Conclusion
This compound serves as a valuable chemical tool for probing the physiological and pathophysiological roles of the TRPML1 ion channel. Its ability to inhibit TRPML1-mediated calcium release allows for the dissection of downstream signaling pathways, particularly the regulation of autophagy and lysosomal function via the TFEB transcription factor. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively utilize this compound in their investigations of cellular processes and disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPML1 and TFEB, an Intimate Affair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. moodle2.units.it [moodle2.units.it]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. brainvta.tech [brainvta.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Using LC3 to Monitor Autophagy Flux in the Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Autophagy Detection | LC3 Conversion Assay [promega.sg]
- 18. A novel method for autophagy detection in primary cells: Impaired levels of macroautophagy in immunosenescent T cells - PMC [pmc.ncbi.nlm.nih.gov]
ML-SI1: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-SI1 is a synthetic small molecule identified as an inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) ion channel. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It details its mechanism of action, summarizes its in vitro activities, and presents the experimental protocols utilized in its evaluation. While this compound has served as a tool compound for probing TRPML1 function, its development was ultimately deprioritized in favor of a more potent and stereochemically defined analogue, ML-SI3. This guide offers an in-depth perspective for researchers in the fields of ion channel pharmacology and lysosomal biology.
Introduction
The Transient Receptor Potential Mucolipin (TRPML) subfamily of ion channels, consisting of TRPML1, TRPML2, and TRPML3, are crucial regulators of lysosomal and endosomal function.[1] Mutations in the MCOLN1 gene, which encodes for TRPML1, are the cause of the autosomal recessive lysosomal storage disorder Mucolipidosis type IV (MLIV).[1] This has made TRPML1 a significant target for therapeutic intervention. The development of chemical probes to modulate TRPML1 activity is essential for both understanding its physiological roles and for drug discovery efforts. This compound emerged from these efforts as one of the first published inhibitors of TRPML1.[1][2]
Discovery and Development History
This compound was identified and characterized as a TRPML1 inhibitor, however, its development was limited due to its nature as a racemic mixture of inseparable diastereomers.[1][2] Further investigation revealed that its inhibitory activity was dependent on the channel's activator.[1][2]
A significant advancement in the field came with the development of a total synthesis for both this compound and a related compound, ML-SI3.[2] During these studies, it became apparent that ML-SI3, particularly its (-)-trans-enantiomer, was a more potent and promising chemical tool for investigating TRPML1 and TRPML2.[1][2] Consequently, further in-depth investigation and development of this compound were not pursued.[1][2]
Physicochemical and Pharmacological Properties
This compound is a racemic mixture of cis- and trans-diastereomers.[3] Its key pharmacological parameter is its inhibitory concentration against the human TRPML1 channel.
| Property | Value | Reference |
| Target | Transient Receptor Potential Mucolipin 1 (TRPML1) | [2][3] |
| Activity | Inhibitor | [2][3] |
| IC50 | 15 µM | [3] |
| Form | Racemic mixture of inseparable diastereomers | [1][2] |
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the TRPML1 ion channel, which is predominantly located on the membrane of lysosomes and late endosomes. TRPML1 channels are permeable to cations, including Ca²⁺ and Fe²⁺, and their opening leads to the release of these ions from the lysosomal lumen into the cytoplasm. This process is critical for various cellular functions, including lysosomal trafficking, autophagy, and nutrient sensing.
By blocking TRPML1, this compound prevents this ion efflux, thereby modulating downstream cellular pathways.
Figure 1. Mechanism of action of this compound on the TRPML1 channel.
Experimental Protocols
The characterization of this compound's inhibitory activity on TRPML1 has been primarily achieved through electrophysiological and calcium imaging techniques.
Whole-Lysosome Patch Clamp Electrophysiology
This technique directly measures the ion currents flowing through TRPML1 channels on enlarged endolysosomes.
Methodology:
-
Cell Culture and Lysosome Enlargement: HEK293T cells stably expressing human TRPML1 are cultured. To facilitate patch-clamping, endolysosomes are enlarged by treating the cells with 1 µM vacuolin-1 overnight.
-
Solutions:
-
Bath Solution (Cytoplasmic): 140 mM K-Gluconate, 4 mM NaCl, 1 mM EGTA, 2 mM MgCl₂, 0.39 mM CaCl₂, 10 mM HEPES, adjusted to pH 7.2.
-
Pipette Solution (Luminal): 140 mM K-Gluconate, 10 mM HEPES, adjusted to pH 7.2.
-
-
Recording:
-
Whole-lysosome recordings are performed using a patch-clamp amplifier.
-
TRPML1 currents are elicited by a voltage ramp protocol from -120 mV to +120 mV over 2 seconds, with a holding potential of 0 mV, applied every 10 seconds.
-
-
Compound Application: The TRPML1 agonist ML-SA1 (10 µM) is applied to the bath solution to activate the channel. Subsequently, various concentrations of this compound are added to the bath to determine its inhibitory effect on the ML-SA1-induced current.
Figure 2. Workflow for whole-lysosome patch clamp electrophysiology.
Fura-2 Based Single-Cell Calcium Imaging
This method assesses TRPML1 activity by measuring changes in intracellular calcium concentration upon channel modulation.
Methodology:
-
Cell Culture and Dye Loading: Cells expressing TRPML1 are grown on coverslips and loaded with the ratiometric calcium indicator Fura-2 AM.
-
Imaging Setup: A fluorescence imaging system equipped with a light source for excitation at 340 nm and 380 nm and a detector for emission at ~510 nm is used.
-
Experimental Procedure:
-
Cells are perfused with a physiological saline solution.
-
The baseline Fura-2 ratio (F340/F380) is recorded.
-
The TRPML1 agonist ML-SA1 is applied to induce calcium release from lysosomes, resulting in an increase in the Fura-2 ratio.
-
Cells are then treated with this compound in the presence of ML-SA1 to measure the inhibition of the calcium signal.
-
-
Data Analysis: The change in the Fura-2 ratio is proportional to the change in intracellular calcium concentration. The inhibitory effect of this compound is quantified by the reduction in the ML-SA1-induced calcium response.
Structure-Activity Relationship (SAR)
While extensive SAR studies were not conducted on this compound due to its inherent diastereomeric complexity, the comparison with ML-SI3 provides some insights. The stereochemistry of the diaminocyclohexane core in ML-SI3 was found to be critical for its activity, with the trans-isomer being significantly more active than the cis-isomer.[2] This suggests that the spatial arrangement of the substituents is crucial for effective binding to and inhibition of the TRPML1 channel.
Conclusion
This compound was an early and important tool in the study of TRPML1 channels. Its characterization as a TRPML1 inhibitor helped to validate this channel as a druggable target. However, the discovery that this compound is a racemic mixture of inseparable diastereomers with activator-dependent inhibitory activity limited its potential as a lead compound for drug development. The subsequent synthesis and characterization of the stereochemically defined and more potent inhibitor, ML-SI3, marked a significant step forward and led to the discontinuation of further research on this compound. This history underscores the critical importance of stereochemistry in drug design and development. The methodologies developed for the characterization of this compound, however, remain relevant and continue to be employed in the ongoing search for novel modulators of TRPML channels.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TRPML1 in Lysosomal Storage Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transient Receptor Potential Mucolipin 1 (TRPML1), an endolysosomal cation channel, is a pivotal player in lysosomal physiology. Its dysfunction is the direct cause of the lysosomal storage disease (LSD) Mucolipidosis type IV (MLIV) and is increasingly implicated in the pathophysiology of other LSDs. This technical guide provides a comprehensive overview of the multifaceted role of TRPML1, detailing its function, regulation, and the consequences of its impairment. We present quantitative data on the cellular and lysosomal alterations stemming from TRPML1 deficiency, detailed protocols for key experimental assays, and visual representations of the critical signaling pathways and experimental workflows involving TRPML1. This guide is intended to be a valuable resource for researchers investigating lysosomal biology and developing therapeutic strategies for LSDs.
Introduction to TRPML1 and its Physiological Function
TRPML1 is a non-selective cation channel predominantly localized to the membranes of late endosomes and lysosomes.[1] Encoded by the MCOLN1 gene, it is permeable to Ca²⁺, Fe²⁺, and Zn²⁺, playing a crucial role in maintaining lysosomal ionic homeostasis.[2][3] The release of these ions from the lysosome into the cytosol is essential for a multitude of cellular processes, including:
-
Lysosomal trafficking and exocytosis: TRPML1-mediated Ca²⁺ release is critical for the fusion and fission of lysosomes with other organelles, such as autophagosomes and endosomes, as well as for lysosomal exocytosis, a process for cellular waste removal and plasma membrane repair.[4][5]
-
Autophagy: TRPML1 is a key regulator of autophagy, a cellular recycling process. It is involved in both the biogenesis of autophagosomes and their subsequent fusion with lysosomes.[6][7]
-
Lysosomal biogenesis: By regulating the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal gene expression, TRPML1 influences the production of new lysosomes.[8]
-
Nutrient sensing and adaptation: TRPML1 activity is upregulated during nutrient starvation, a critical adaptation for cell survival.[9]
-
Regulation of lysosomal pH: While its role as a direct proton transporter is debated, TRPML1 influences lysosomal pH, which is crucial for the optimal activity of lysosomal hydrolases.[10]
TRPML1 Dysfunction in Lysosomal Storage Diseases
Loss-of-function mutations in the MCOLN1 gene are the direct cause of Mucolipidosis type IV (MLIV) , a rare, autosomal recessive neurodegenerative LSD.[1] MLIV is characterized by severe psychomotor retardation, progressive vision loss, and achlorhydria (the absence of stomach acid).[11][12] At a cellular level, MLIV is defined by the accumulation of undigested lipids and other macromolecules within enlarged lysosomes.[13]
Beyond MLIV, TRPML1 dysfunction is a secondary consequence in other LSDs, such as Niemann-Pick disease (types A, B, and C) . In these conditions, the primary genetic defect leads to the accumulation of specific lipids, like sphingomyelin and cholesterol, which in turn inhibit the activity of TRPML1.[14][15] This secondary inhibition of TRPML1 exacerbates the lysosomal storage phenotype and contributes to the overall cellular pathology.
Quantitative Data on TRPML1 Dysfunction
The following tables summarize the quantitative changes observed in cellular and lysosomal parameters due to TRPML1 dysfunction.
| Parameter | Control/Wild-Type | TRPML1 Deficient/MLIV | Fold Change/Percentage Change | Reference(s) |
| Lysosomal Ion Homeostasis | ||||
| Cytosolic Fe²⁺ Levels | Normal | Reduced | - | [3][16] |
| Intralysosomal Fe²⁺ Levels | Normal | Increased | - | [3][16] |
| Brain Ferric Iron (Perls' staining) | Normal | Reduced | - | [17] |
| Lysosomal Zn²⁺ Accumulation (in response to high zinc) | Low | High | Significant increase | [18][19][20] |
| Lysosomal pH | ||||
| Lysosomal pH | ~4.5-5.0 | Can be more acidic in some models | Variable | [10] |
| Lysosomal Enzyme Activity | ||||
| Multiple Lysosomal Hydrolases | Normal | Generally normal in MLIV | No significant change | [11] |
| Autophagy | ||||
| Autophagic Flux | Normal | Impaired/Reduced | - | [7][21][22][23] |
| LC3-II Levels | Basal | Increased | - | [7] |
| p62/SQSTM1 Levels | Basal | Increased and aggregated | - | [7] |
| Lipid Accumulation | ||||
| Lysosomal Cholesterol (Filipin staining) | Low | Increased (in NPC with secondary TRPML1 inhibition) | Significant increase | [14] |
| Cellular Processes | ||||
| TFEB Nuclear Translocation (upon stimulation) | Increased | Reduced/Absent | Significant decrease | [1][15][24][25] |
Experimental Protocols
Whole-Lysosome Patch Clamping
This technique allows for the direct measurement of ion channel activity on the lysosomal membrane.
Protocol:
-
Cell Preparation: Culture cells (e.g., HEK293T cells overexpressing TRPML1) on glass coverslips. To enlarge lysosomes for easier patching, treat cells with 1 µM vacuolin-1 for at least 2 hours.[6][8][26]
-
Lysosome Isolation:
-
Briefly incubate cells with a vital dye like Neutral Red to visualize acidic compartments.[6]
-
Using a small-diameter glass pipette, gently rupture the cell membrane to release the enlarged lysosomes.
-
Isolate the lysosomes by transferring them to a recording chamber.
-
-
Patch-Clamp Recording:
-
Use a fresh, fire-polished glass pipette to form a high-resistance (gigaohm) seal with the membrane of an isolated lysosome.
-
Apply a brief suction to rupture the lysosomal membrane within the pipette, achieving the "whole-lysosome" configuration.
-
Record ionic currents using a patch-clamp amplifier. The pipette solution mimics the cytosolic environment, and the bath solution mimics the lysosomal lumen.
-
Apply TRPML1 agonists (e.g., ML-SA1) or inhibitors to the bath solution to modulate channel activity.[6][26]
-
Lysosomal Calcium Imaging using GCaMP Sensors
Genetically encoded calcium indicators (GECIs) like GCaMP can be targeted to the lysosome to specifically measure TRPML1-mediated calcium release.
Protocol:
-
Construct Design: Fuse a GCaMP variant (e.g., GCaMP3 or GCaMP6m) to the N-terminus of TRPML1. This tethers the sensor to the cytosolic face of the lysosomal membrane.[27]
-
Cell Transfection: Transfect the GCaMP-TRPML1 construct into the cells of interest.
-
Live-Cell Imaging:
-
Plate the transfected cells in a glass-bottom dish suitable for live-cell microscopy.
-
Use a fluorescence microscope equipped with an appropriate filter set for GCaMP (e.g., ~488 nm excitation and ~510 nm emission).
-
Acquire baseline fluorescence images.
-
Stimulate the cells with a TRPML1 agonist (e.g., ML-SA1) and record the change in GCaMP fluorescence over time. An increase in fluorescence indicates a rise in cytosolic calcium near the lysosome.[27]
-
Lysosomal pH Measurement using LysoSensor™ Yellow/Blue
This ratiometric fluorescent dye allows for the quantification of lysosomal pH.
Protocol:
-
Cell Preparation: Culture cells in a 96-well plate.
-
Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS) and then incubate them with 5 µM LysoSensor™ Yellow/Blue in HBSS for 5 minutes at 37°C.[9]
-
Fluorescence Measurement:
-
Wash the cells again to remove excess dye.
-
Measure the fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm) with a single emission wavelength (e.g., 520 nm) using a plate reader.[9]
-
-
pH Calibration: To convert the fluorescence ratio to a pH value, generate a standard curve by incubating cells with calibration buffers of known pH in the presence of ionophores like nigericin and monensin.[14][28]
Autophagic Flux Assay (LC3 Turnover)
This Western blot-based assay measures the rate of autophagosome degradation.
Protocol:
-
Cell Treatment: Culture cells under desired experimental conditions (e.g., with or without a TRPML1 agonist). For each condition, have two sets of samples: one treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the final 2-4 hours of the experiment, and one without.[10]
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against LC3. This will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.[10]
-
-
Data Analysis: Quantify the band intensity of LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. An increase in this difference indicates a higher autophagic flux.[29]
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving TRPML1
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways regulated by TRPML1.
Caption: TRPML1-mediated autophagy induction pathway.
Caption: TRPML1-TFEB pathway for lysosomal biogenesis.
Caption: Regulation of TRPML1 channel activity.
Experimental Workflow for Investigating TRPML1 in LSDs
The following diagram outlines a typical experimental workflow for studying the role of TRPML1 in a lysosomal storage disease.
References
- 1. Hyperosmotic Stress Promotes the Nuclear Translocation of TFEB in Tubular Epithelial Cells Depending on Intracellular Ca2+ Signals via TRPML Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.11. Lysosomal pH Assay [bio-protocol.org]
- 3. WO2022031469A1 - Methods of tfeb activation and lysosomal biogenesis and compositions therefor - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Endo-lysosomal patch clamp assay [metrionbiosciences.com]
- 7. Mucolipidosis type IV: the importance of functional lysosomes for efficient autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.9. pH Measurements Using LysoSensor Yellow/Blue [bio-protocol.org]
- 10. proteolysis.jp [proteolysis.jp]
- 11. Mucolipidosis Type IV: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Neuroimaging in Mucolipidosis Type IV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The type IV mucolipidosis-associated protein TRPML1 is an endolysosomal iron release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impaired myelination and reduced brain ferric iron in the mouse model of mucolipidosis IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Zinc-dependent lysosomal enlargement in TRPML1-deficient cells involves MTF-1 transcription factor and ZnT4 (Slc30a4) transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. Zinc-Dependent Lysosomal Enlargement in TRPML1-Deficient Cells Involves MTF-1 Transcription Factor and ZnT4 (Slc30a4) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impaired autophagic flux and dedifferentiation in podocytes lacking Asah1 gene: Role of lysosomal TRPML1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 27. researchgate.net [researchgate.net]
- 28. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to ML-SI1 and its Effect on Intracellular Calcium Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic small molecule ML-SI1 and its well-documented effects on intracellular calcium (Ca²⁺) signaling. This compound is a crucial tool for studying the physiological roles of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a key regulator of lysosomal calcium homeostasis. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for its use, and illustrates the relevant biological pathways and workflows.
Core Concepts: this compound as a TRPML1 Inhibitor
This compound is recognized as a specific, cell-permeable inhibitor of the TRPML1 ion channel. TRPML1 is predominantly localized to the membranes of late endosomes and lysosomes and functions as a release channel for luminal calcium into the cytosol. This localized calcium release is integral to a multitude of cellular processes, including lysosomal trafficking, autophagy, and nutrient sensing.
The primary mechanism of action of this compound is the blockade of the TRPML1 channel, thereby preventing the efflux of calcium from lysosomes. This inhibitory action is particularly evident in its ability to counteract the effects of both synthetic and endogenous TRPML1 agonists. The synthetic agonist ML-SA1 and the endogenous signaling lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) are known to activate TRPML1, leading to a transient increase in cytosolic calcium. This compound effectively abrogates this agonist-induced calcium release.[1][2][3]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound on TRPML1 has been quantified in several studies. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | Cell Type | Measurement Method | Reference |
| IC₅₀ | 15 µM | Not specified | Not specified | [4][5] |
| Inhibitory Concentration | 10 µM | HEK293T cells | Fura-2 based single cell calcium imaging | [4][5] |
| Inhibitory Concentration | 20 µM | Cultured hippocampal neurons | GCaMP6m calcium imaging | |
| Inhibitory Concentration | 25 µM | M1 renal collecting duct cells | Fura-2 calcium imaging | [2] |
Table 1: Summary of quantitative data for this compound inhibition of TRPML1-mediated effects.
Signaling Pathway of TRPML1 and its Inhibition by this compound
The activation of TRPML1 by agonists initiates a signaling cascade that is inhibited by this compound. The following diagram illustrates this pathway.
Experimental Protocols
This section provides a detailed methodology for a key experiment used to characterize the effect of this compound on intracellular calcium levels: Fura-2 AM-based calcium imaging.
Measurement of ML-SA1-Induced Calcium Release and its Inhibition by this compound
This protocol is adapted from methodologies used in studies investigating TRPML1 channel function.
Objective: To measure the change in intracellular calcium concentration in response to the TRPML1 agonist ML-SA1 and to determine the inhibitory effect of this compound on this response.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Poly-D-lysine coated glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
ML-SA1
-
This compound
-
DMSO (for stock solutions)
-
Ionomycin
-
EGTA
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)
Experimental Workflow Diagram:
Procedure:
-
Cell Preparation:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells onto poly-D-lysine coated glass coverslips in a 24-well plate and allow them to adhere and grow to 70-80% confluency.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in HBSS (with Ca²⁺ and Mg²⁺) containing 5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Wash the cells once with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBSS for 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye within the cells.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Perfuse the cells with Ca²⁺-free HBSS to measure release from intracellular stores.
-
Acquire baseline fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
-
Inhibitor and Agonist Application:
-
For the inhibitor group, pre-incubate the cells with the desired concentration of this compound (e.g., 10-25 µM) in Ca²⁺-free HBSS for 15-30 minutes.
-
Continue recording the F340/F380 ratio while adding the TRPML1 agonist ML-SA1 (e.g., 10 µM) to the perfusion chamber.
-
For the control group, add vehicle (DMSO) instead of this compound before stimulating with ML-SA1.
-
At the end of each experiment, add ionomycin (a calcium ionophore) to determine the maximum fluorescence ratio (Rmax), followed by the addition of EGTA (a calcium chelator) to determine the minimum fluorescence ratio (Rmin) for calibration purposes.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
The change in intracellular calcium is represented by the change in the fluorescence ratio from the baseline.
-
Compare the peak F340/F380 ratio in response to ML-SA1 in the presence and absence of this compound to quantify the inhibitory effect.
-
Conclusion
This compound is an indispensable pharmacological tool for the investigation of TRPML1-mediated intracellular calcium signaling. Its ability to specifically block the release of calcium from lysosomes provides a powerful method for dissecting the complex roles of this organelle in cellular physiology and pathophysiology. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate rigorous and reproducible research in this dynamic field. Researchers are encouraged to optimize the provided protocols for their specific cell types and experimental conditions.
References
- 1. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A TRP channel in the lysosome regulates large particle phagocytosis via focal exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
introduction to TRPML channels and their inhibitors
An In-depth Technical Guide to Transient Receptor Potential Mucolipin (TRPML) Channels and their Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to TRPML Channels
The Transient Receptor Potential Mucolipin (TRPML) subfamily, a distinct group within the larger TRP superfamily of ion channels, consists of three members in mammals: TRPML1, TRPML2, and TRPML3.[1][2] These proteins function as non-selective cation channels predominantly localized to the membranes of endosomes and lysosomes.[3][4][5] Structurally, TRPML channels are composed of six transmembrane helices (S1-S6) that form a tetrameric complex to create a central ion pore.[6] They play critical roles in regulating the trafficking of vesicles, ion homeostasis within organelles, autophagy, and exocytosis by mediating the release of cations like Ca²⁺, Fe²⁺, and Zn²⁺ from the endo-lysosomal lumen into the cytosol.[3][7][8][9]
Dysfunction of these channels is directly linked to human diseases. Loss-of-function mutations in the MCOLN1 gene, which encodes TRPML1, are the cause of Mucolipidosis Type IV (MLIV), a severe autosomal recessive lysosomal storage disorder characterized by neurodegeneration, vision impairment, and psychomotor retardation.[1][3][10][11][12][13] In mice, gain-of-function mutations in TRPML3 lead to deafness and pigmentation defects.[3][4][5]
Subtypes and Physiological Roles
TRPML1 (Mucolipin-1)
TRPML1 is the most extensively studied member of the family and is primarily located on the membranes of late endosomes and lysosomes.[7][14] It is a crucial regulator of lysosomal function, including biogenesis, trafficking, and pH homeostasis.[15] TRPML1-mediated Ca²⁺ release is essential for numerous cellular processes, such as autophagy, where it facilitates the fusion of autophagosomes with lysosomes.[7][16] It also plays a role in lysosomal exocytosis and the transport of lipids and iron.[8] The channel's activity is modulated by the lysosomal-specific lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and luminal pH.[4][6][7][12][17]
TRPML2 (Mucolipin-2)
TRPML2 is found in early and late endosomes, recycling endosomes, and lysosomes.[18][19] Its expression is particularly high in immune cells, such as macrophages and lymphocytes, where it plays a significant role in the innate immune response.[14][20] TRPML2 is involved in the secretion of chemokines and modulates inflammatory responses.[19] It has also been implicated in the trafficking of viruses within the endosomal system.[20]
TRPML3 (Mucolipin-3)
TRPML3 is localized to early and late endosomes, as well as the plasma membrane in some contexts.[20][21] It is involved in endocytosis, membrane trafficking, and autophagy.[19][20] In mice, TRPML3 is critical for the function of sensory hair cells in the inner ear and for melanocyte activity, and mutations can cause deafness and coat color dilution.[15][21] Like other TRPMLs, its activity is regulated by pH.[1][4]
Pharmacology: Inhibitors and Agonists
The development of specific pharmacological tools to modulate TRPML channel activity is crucial for both basic research and therapeutic applications. Several small-molecule inhibitors and agonists have been identified.
TRPML Channel Inhibitors
The primary known inhibitors of TRPML channels are the small molecules ML-SI1 and ML-SI3. Their inhibitory profiles can be complex, with activity varying between channel subtypes and even between stereoisomers of the same compound.
Table 1: Quantitative Data for TRPML Channel Inhibitors
| Inhibitor Compound | Target(s) | IC₅₀ Value (μM) | Notes |
| This compound (racemic mixture) | TRPML1 | 15 | Also shows weak inhibitory effect on TRPML2.[10][11][21] |
| ML-SI3 (mixture) | TRPML1, TRPML2 | 4.7 (TRPML1), 1.7 (TRPML2) | A mixture of cis/trans isomers.[5][20] |
| (-)-trans-ML-SI3 ((1R,2R)) | TRPML1, TRPML2 | 1.6 (TRPML1), 2.3 (TRPML2) | Potent inhibitor of TRPML1 and TRPML2. Also a weak inhibitor of TRPML3 (IC₅₀ = 12.5 μM).[8][22] |
| (+)-trans-ML-SI3 ((1S,2S)) | TRPML1 | 5.9 | Acts as an inhibitor on TRPML1 but is an activator of TRPML2 (EC₅₀ = 2.7 μM) and TRPML3 (EC₅₀ = 10.8 μM).[8][20][22] |
| (±)-trans-ML-SI3 | TRPML1, TRPML3 | 3.1 (TRPML1), 28.5 (TRPML3) | This racemic trans-isomer also acts as an activator of TRPML2 (EC₅₀ = 3.3 μM).[22][23] |
| GW405833 | TRPML1 | Not specified | A close analogue of this compound used to inhibit TRPML1-mediated Ca²⁺ sparks.[24] |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response.
Key Signaling Pathways
TRPML channels are key components of cellular signaling pathways, translating lipid signals into cation fluxes that regulate downstream events. The activation of TRPML1 by PI(3,5)P₂ is a canonical example.
PI(3,5)P₂-Mediated Activation of TRPML1
Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) is a low-abundance phosphoinositide found specifically on late endosomes and lysosomes, making it a key spatial regulator of organelle function.[6][12] The kinase PIKfyve synthesizes PI(3,5)P₂ from PI(3)P. TRPML1 acts as a direct effector of PI(3,5)P₂, which binds to the channel to increase its open probability.[6][12][17] The resulting efflux of Ca²⁺ from the lysosome into the cytosol triggers various downstream events, including the activation of the calcium-dependent phosphatase Calcineurin and the calcium sensor Calmodulin (CaM), which in turn can regulate processes like lysosome fission and trafficking.[25][26]
Key Experimental Methodologies
Studying ion channels on small, intracellular organelles requires specialized techniques. The following are key protocols used in TRPML channel research.
Lysosomal Patch-Clamp Electrophysiology
Directly measuring the ionic currents of TRPML channels in their native membrane environment is the gold standard for functional characterization.[16] This is achieved through the endo-lysosomal patch-clamp technique.
Detailed Protocol:
-
Cell Culture and Lysosome Enlargement:
-
Culture cells (e.g., HEK293T or fibroblasts) on glass coverslips.
-
Because lysosomes are typically too small (<1 µm) for direct patching, they must be enlarged. This is commonly achieved by treating cells with a substance like vacuolin-1 for 1-48 hours, which causes lysosomes to swell into large, phase-bright vacuoles (2-5 µm).[16][19]
-
-
Pipette Preparation:
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller.
-
Fire-polish the pipette tips to a final resistance of 3-5 MΩ. Polishing is critical for forming a high-resistance (giga-ohm) seal with the organelle membrane.[13]
-
-
Lysosome Isolation (Manual Extraction):
-
Place the coverslip with treated cells in a recording chamber with a bath solution.
-
Under a microscope, use a larger, beveled "isolation" pipette to mechanically rupture the plasma membrane of a target cell.[27]
-
Gently press the cell from the opposite side to extrude the enlarged lysosomes into the bath solution.[13]
-
-
Gigaseal Formation and Whole-Lysosome Recording:
-
Fill a polished patch pipette with the appropriate pipette (luminal) solution and apply slight positive pressure.[13]
-
Carefully approach an isolated lysosome with the patch pipette.
-
Upon contact, release the positive pressure to allow the membrane to seal to the pipette tip, forming a "giga-seal" (resistance >1 GΩ).[13]
-
Apply a brief, high-voltage pulse (500-1000 mV) or gentle suction to rupture the membrane patch under the pipette, achieving the "whole-lysosome" configuration.[13] The pipette interior is now continuous with the lysosomal lumen.
-
-
Data Acquisition:
-
Using a patch-clamp amplifier and data acquisition software, apply voltage-clamp protocols to record ionic currents across the lysosomal membrane.
-
Test compounds (agonists, inhibitors) can be perfused into the bath solution (cytosolic side) to measure their effects on channel activity.
-
Calcium Imaging of TRPML Activity
Calcium imaging is a less invasive, higher-throughput method to assess TRPML channel function by measuring changes in cytosolic or lysosomal Ca²⁺.
Detailed Protocol:
-
Indicator Loading:
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Load cells with a fluorescent Ca²⁺ indicator. Common choices include:
-
Chemical dyes: Fura-2 AM or Fluo-4 AM are cell-permeant dyes that become fluorescent upon binding Ca²⁺ in the cytosol.[28] Incubate cells with the dye (e.g., 1-5 µM Fluo-4 AM) for 30-60 minutes.[28]
-
Genetically Encoded Ca²⁺ Indicators (GECIs): Transfect cells with a plasmid encoding a GECI like GCaMP. For specific measurement of TRPML1-mediated release, a GCaMP variant can be fused directly to the N-terminus of the TRPML1 protein (GCaMP3-ML1).[29] This tethers the sensor to the channel, measuring local Ca²⁺ release.
-
-
-
Baseline Measurement:
-
Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Perfuse with a Ca²⁺-free bath solution to ensure measured signals originate from intracellular stores.
-
Record baseline fluorescence for several minutes to establish a stable signal.
-
-
Stimulation and Recording:
-
Perfuse the cells with a solution containing a TRPML agonist (e.g., 10 µM ML-SA1 for TRPML1).
-
Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to Ca²⁺ release through the activated channels.
-
-
Inhibitor Application:
-
To confirm the signal is TRPML-dependent, pre-incubate the cells with a TRPML inhibitor (e.g., 10-20 µM this compound) before adding the agonist. The inhibitor should block or significantly reduce the agonist-induced fluorescence increase.[15]
-
-
Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (ROIs) drawn around individual cells.
-
Normalize the data by expressing the change in fluorescence as ΔF/F₀ (change in fluorescence over baseline fluorescence) to account for variations in dye loading and cell size.
-
Conclusion and Future Directions
TRPML channels are fundamental regulators of endo-lysosomal function, and their dysfunction is directly implicated in severe human diseases. The availability of specific pharmacological inhibitors and agonists, combined with advanced methodologies like lysosomal patch-clamp, has greatly advanced the field. Future research will likely focus on developing isoform-specific modulators to dissect the individual roles of TRPML2 and TRPML3, further elucidating their downstream signaling partners, and exploring the therapeutic potential of targeting these channels for lysosomal storage disorders, neurodegenerative diseases, and cancer.
References
- 1. Patch-clamp technique to characterize ion channels in enlarged individual endolysosomes | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. TRP Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. ML-SI3 | TRPML antagonist| CAS 891016-02-7 | Buy ML SI3 from Supplier InvivoChem [invivochem.com]
- 6. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 7. Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. PI(3,5)P2 Controls Membrane Traffic by Direct Activation of Mucolipin Ca2+ Release Channels in the Endolysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Patch-Clamp Techniques for Single Endolysosomal Vesicle Analysis [jove.com]
- 14. physoc.org [physoc.org]
- 15. embopress.org [embopress.org]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. TRP Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. glpbio.com [glpbio.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. axonmedchem.com [axonmedchem.com]
- 24. journals.biologists.com [journals.biologists.com]
- 25. The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Patch-Clamp Techniques for Single Endolysosomal Vesicle Analysis [jove.com]
- 28. CONSTITUTIVE ACTIVITY OF TRP CHANNELS: METHODS FOR MEASURING THE ACTIVITY AND ITS OUTCOME - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
basic characteristics of the ML-SI1 compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core characteristics of the ML-SI1 compound, a known inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel. This document collates available data on its physicochemical properties, biological activity, and mechanism of action, presenting it in a structured format for easy reference and comparison. Detailed experimental protocols for key assays are also provided to facilitate the replication and further investigation of its effects.
Core Characteristics and Physicochemical Properties
This compound is a synthetic small molecule that has been identified as an inhibitor of TRPML1, a crucial ion channel primarily located on the membrane of lysosomes and late endosomes. It is important to note that this compound is a racemic mixture of inseparable cis-/trans-isomers in a 55:45 ratio.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆Cl₂N₂O₃ | [1] |
| Molecular Weight | 449.37 g/mol | [1] |
| Appearance | Solid | [1] |
| Physical State | Racemic mixture of diastereomers (cis/trans ratio: 55:45) | [1] |
| Primary Target | Transient Receptor Potential Mucolipin 1 (TRPML1) | [1] |
Biological Activity and Potency
This compound exhibits inhibitory activity against the TRPML1 channel, thereby modulating intracellular calcium signaling and lysosomal function.
| Parameter | Value | Target | Notes | Reference |
| IC₅₀ | 15 µM | TRPML1 | Determined in the context of activation with the TRPML1 agonist ML-SA1. | [1] |
| Selectivity | Weak effect on TRPML2 | TRPML2 | Specific IC₅₀ value not reported. | [1] |
| No data available | TRPML3 | - | ||
| Observed Biological Effects | - Reduces cell viability in PANC1 cells. - Blocks lysosomal localization changes in hippocampal neurons. - Reduces ROS and Ca²⁺ levels in IPEC-J2 cells. - Reduces the expression of LC3, SQSTM1, and Cleaved-Caspase3 in IPEC-J2 cells. | Various cell lines | These effects are linked to its inhibition of TRPML1 and subsequent impact on autophagy and apoptosis. |
Mechanism of Action: TRPML1 Inhibition and Downstream Signaling
This compound exerts its biological effects by directly inhibiting the TRPML1 ion channel. TRPML1 is a key regulator of lysosomal Ca²⁺ homeostasis, and its inhibition by this compound has significant downstream consequences, particularly on the process of autophagy.
The binding of this compound to TRPML1 blocks the release of Ca²⁺ from the lysosome into the cytoplasm. This disruption of Ca²⁺ signaling interferes with the activation of the Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ). Consequently, the downstream activation of AMP-activated protein kinase (AMPK) is attenuated. This, in turn, inhibits the Unc-51 like autophagy activating kinase 1 (ULK1) and the class III phosphatidylinositol 3-kinase (PIK3C3/Vps34) complex, both of which are critical for the initiation and progression of autophagy.
Furthermore, TRPML1-mediated Ca²⁺ release is known to activate the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy gene expression. By inhibiting TRPML1, this compound can prevent the nuclear translocation of TFEB, leading to a reduction in the expression of autophagy-related genes.
Experimental Protocols
Fura-2 Based Single-Cell Calcium Imaging
This protocol is used to confirm the inhibitory effect of this compound on TRPML1-mediated calcium release.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
ML-SA1 (TRPML1 agonist)
-
This compound
-
Cells expressing TRPML1
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Preparation: Seed cells on glass coverslips suitable for microscopy and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in physiological buffer. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid dispersion.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells 2-3 times with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage in a perfusion chamber containing buffer.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm.
-
To assess the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 10-20 µM) for a specified period.
-
Stimulate the cells with the TRPML1 agonist ML-SA1 (e.g., 10 µM) in the continued presence of this compound.
-
Record the changes in the 340/380 nm fluorescence ratio over time. A lack of or a significantly reduced increase in the ratio upon ML-SA1 stimulation, compared to a control without this compound, indicates inhibition of TRPML1.
-
MTT Assay for Cell Viability
This protocol is used to determine the effect of this compound on the viability of cancer cell lines, such as PANC1.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solvent to dissolve formazan crystals
-
96-well plates
-
PANC1 cells or other cell line of interest
-
This compound
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0-100 µM) for the desired duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-200 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Synthesis
While a total synthesis of this compound has been developed, a detailed, step-by-step protocol is not publicly available in the cited literature. The synthesis is described as a "short synthetic sequence".[1] Researchers interested in the synthesis of this compound are encouraged to consult the primary literature for more details.
Conclusion
This compound serves as a valuable research tool for investigating the physiological and pathological roles of the TRPML1 ion channel. Its ability to inhibit TRPML1 and consequently modulate autophagy and intracellular calcium signaling makes it a compound of interest for studies in neurodegenerative diseases, lysosomal storage disorders, and cancer. The provided data and protocols in this guide are intended to support further research and development in these areas. It is important for researchers to consider its nature as a racemic mixture and the current lack of detailed selectivity data for all TRPML isoforms when interpreting experimental results.
References
ML-SI1: An In-depth Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-SI1 is a synthetic, cell-permeable small molecule that has emerged as a critical tool for investigating the physiological and pathological roles of the transient receptor potential mucolipin 1 (TRPML1) channel. As a potent inhibitor of TRPML1, this compound has been instrumental in elucidating the channel's function in lysosomal physiology, autophagy, and cellular signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its use, and a prospective look at its therapeutic potential in various diseases, with a focus on cancer and neurodegenerative disorders.
Introduction
The transient receptor potential mucolipin (TRPML) subfamily of ion channels, primarily localized to late endosomes and lysosomes, plays a crucial role in maintaining cellular homeostasis. TRPML1, the most ubiquitously expressed member of this family, is a non-selective cation channel permeable to Ca²⁺, Fe²⁺, and other ions. Its dysregulation is implicated in a range of pathologies, most notably the lysosomal storage disorder Mucolipidosis type IV (MLIV).
This compound, a racemic mixture of diastereomers, has been identified as an inhibitor of TRPML1 with an IC50 of 15 µM.[1][2] Its ability to modulate TRPML1 activity has made it an invaluable pharmacological tool. This guide synthesizes the current knowledge on this compound to support further research and drug development efforts targeting TRPML1-related pathways.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the TRPML1 ion channel. Its inhibitory action is activator-dependent, meaning it is most effective when the channel is in an activated state, for instance, by the synthetic agonist ML-SA1.[2][3] Structural studies of the related inhibitor ML-SI3 suggest that these inhibitors bind to a hydrophobic pocket within the TRPML1 channel protein, the same cavity where the synthetic agonist ML-SA1 binds.[4] This competitive interaction is believed to prevent the conformational changes necessary for channel opening and subsequent cation release from the lysosome.
The inhibition of TRPML1 by this compound has profound effects on several cellular processes:
-
Lysosomal Function: By blocking Ca²⁺ release from lysosomes, this compound can alter lysosomal pH, size, and trafficking.[4][5]
-
Autophagy: TRPML1 is a key regulator of autophagy, a cellular recycling process. This compound has been shown to modulate autophagic flux.[2]
-
Ferroptosis: Recent studies have linked TRPML1 to iron homeostasis and a form of iron-dependent cell death called ferroptosis. This compound can induce ferroptosis in certain cancer cells.[6]
Quantitative Data
The following tables summarize the available quantitative data on this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Condition | Reference |
| IC50 | 15 µM | HEK293 cells expressing hTRPML1 | Inhibition of ML-SA1-induced Ca²⁺ release | [1][2] |
| Effective Concentration | 6 µM | HCC1954 breast cancer cells | Reduction of cancer stem cell proportion | [1] |
| Effective Concentration | 10 µM | HCC1954 breast cancer cells | Reduction of cancer stem cell proportion | [1] |
| Effective Concentration | 1.25 µM | IPEC-J2 cells | Reduction of AFB1-induced cellular damage | [2] |
| Effective Concentration | 20 µM | Hippocampal neurons | Blockade of LAMTOR1 knockdown-induced lysosomal localization changes | [7] |
| Effective Concentration | 25 µM | Cos1 cells | Suppression of vacuolin-1 induced lysosome enlargement | [4] |
Table 2: In Vivo Data for this compound
| Animal Model | Dosing Regimen | Observed Effect | Reference |
| Nude mice with breast cancer xenografts | 30 mg/kg, intraperitoneal injection every other day | Decreased tumor size | [6] |
| Nude mice with breast cancer xenografts | Pre-incubation of mammospheres with 20 µM this compound before transplantation | Reduced tumor volume and weight | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the viability of cancer cells.
Protocol:
-
Seed cancer cells (e.g., PANC1) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C in the dark.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[7]
Lysosomal Calcium Release Assay (Fura-2 Imaging)
Objective: To measure the inhibitory effect of this compound on TRPML1-mediated lysosomal calcium release.
Protocol:
-
Seed cells (e.g., HEK293 cells overexpressing TRPML1) on glass coverslips.
-
Load the cells with 5 µM Fura-2 AM for 30-60 minutes at 37°C.
-
Wash the cells with a calcium-free imaging buffer.
-
Mount the coverslip on a perfusion chamber of an inverted microscope equipped for ratiometric fluorescence imaging.
-
Establish a baseline fluorescence recording.
-
Pre-incubate the cells with this compound (e.g., 10 µM) for a designated period.
-
Stimulate the cells with a TRPML1 agonist, such as ML-SA1 (e.g., 10 µM).
-
Record the changes in intracellular calcium concentration by measuring the ratio of Fura-2 fluorescence at 340 nm and 380 nm excitation.[2]
Autophagy Flux Assay (LC3 Western Blot)
Objective: To determine the effect of this compound on autophagic flux by monitoring the levels of LC3-II.
Protocol:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the desired time. Include control groups with and without an autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) to block lysosomal degradation.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 12-15% gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against LC3 (detecting both LC3-I and LC3-II) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities for LC3-II and a loading control (e.g., GAPDH or β-actin). Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Protocol:
-
Culture breast cancer cells (e.g., HCC1954) as mammospheres to enrich for cancer stem cells.
-
Pre-incubate the mammospheres with DMSO (vehicle control) or 20 µM this compound for 3 days.
-
Disperse the mammospheres into single cells.
-
Inject 1 x 10^6 cells subcutaneously into the mammary fat pad of female nude mice.
-
Alternatively, inject untreated cells and then administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal injection every other day.
-
Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width²) twice a week.
-
After a predetermined period (e.g., 40-50 days), euthanize the mice and excise the tumors for weighing and further analysis.[1][6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.
References
- 1. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endo-lysosomal patch clamp assay [metrionbiosciences.com]
- 4. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes: Utilizing ML-SI1 in Autophagy Research
Introduction
ML-SI1 is a potent and specific synthetic antagonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.[1][2] TRPML1, encoded by the MCOLN1 gene, is a crucial cation channel primarily localized on the membranes of late endosomes and lysosomes.[3][4] It governs the release of ions like Ca2+ and Zn2+ from the lysosomal lumen into the cytosol, thereby regulating a multitude of cellular processes including lysosomal biogenesis, trafficking, exocytosis, and autophagy.[3][5][6] The role of TRPML1 in autophagy is an active area of investigation with some studies indicating its activation is crucial for autophagic flux, while others suggest it can arrest autophagy. This compound serves as a critical chemical tool for researchers to dissect the precise role of TRPML1-mediated lysosomal signaling in the complex process of autophagy. By selectively blocking TRPML1, this compound allows for the investigation of the downstream consequences of its inhibition.
Mechanism of Action
This compound functions by directly binding to and inhibiting the TRPML1 channel, preventing the efflux of cations from the lysosome.[7] In many autophagy-related studies, TRPML1 activation (either by physiological stimuli like starvation or synthetic agonists like ML-SA1) triggers the release of lysosomal Ca2+.[6][8] This localized Ca2+ signal can activate the phosphatase calcineurin, which in turn dephosphorylates and activates the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy genes.[9][10] By blocking the initial Ca2+ release, this compound effectively prevents these downstream signaling events, making it an invaluable tool for confirming the TRPML1-dependency of an observed autophagic response.
Figure 1: Mechanism of this compound in the TRPML1-TFEB pathway.
Applications in Autophagy Research
-
Confirming TRPML1-Dependence of Autophagy Modulation: The primary use of this compound is as a specific inhibitor to validate the role of TRPML1 in an observed autophagic event. When a TRPML1 agonist (e.g., ML-SA1) is used to induce or alter autophagy, co-treatment with this compound should reverse these effects. A lack of reversal would suggest the agonist is acting through an off-target, TRPML1-independent mechanism. For example, an ML-SA5-induced increase in the autophagy marker LC3-II was completely inhibited by co-application of this compound, confirming the effect was mediated through MCOLN1 (TRPML1).[1][2]
-
Investigating Autophagic Flux: Autophagy is a dynamic process, and an accumulation of autophagosomes can signify either autophagy induction or a blockage in the later stages of lysosomal degradation. This compound can help distinguish between these possibilities. For instance, in some models, TRPML1 activation is thought to arrest autophagic flux by preventing autophagosome-lysosome fusion.[1][2] In these contexts, this compound could potentially rescue the block. Conversely, where TRPML1 is required for autophagosome maturation, this compound would be expected to cause an accumulation of immature autophagosomes, similar to inhibitors like Bafilomycin A1.[11]
-
Dissecting Upstream and Downstream Signaling: By selectively blocking TRPML1, researchers can investigate the downstream consequences on signaling pathways. This includes studying the necessity of TRPML1-mediated Ca2+ release for TFEB nuclear translocation, calcineurin activity, and the subsequent expression of genes in the CLEAR (Coordinated Lysosomal Expression and Regulation) network.[9][10][12]
-
Probing Pathological States: In disease models, such as neurodegenerative diseases where clearance of protein aggregates is impaired, this compound can be used to determine if TRPML1 dysfunction contributes to the pathology.[5][13] For example, the TRPML1 inhibitor ML-SI3 was shown to cause an accumulation of the autophagy substrate p62, mimicking deficits seen in some disease states.[13]
Quantitative Data Summary
The following table summarizes typical experimental conditions and outcomes for this compound in autophagy studies.
| Parameter | This compound Usage and Observations | Cell Lines Used | References |
| Working Concentration | 10 - 20 µM is commonly used for effective TRPML1 inhibition in cell culture. | HeLa, HEK293T, A-375 | [1][2][14] |
| Effect on LC3-II | Reverses the increase in LC3-II levels induced by TRPML1 agonists (e.g., ML-SA5). | HeLa | [1][2] |
| Effect on p62/SQSTM1 | Co-treatment with ML-SI3 (a related inhibitor) abolishes the ML-SA5-induced increase in p62. | A-375, U-87 MG | [14] |
| Effect on Autophagic Flux | Co-application with ML-SA5 inhibits the accumulation of LC3 puncta structures. | A-375 | [14] |
Experimental Protocols
Protocol 1: Analysis of Autophagic Flux by Western Blotting
This protocol is designed to assess how this compound impacts autophagic flux by measuring the levels of key autophagy marker proteins, LC3 and p62. LC3-I is converted to LC3-II upon autophagy induction, and LC3-II is degraded in autolysosomes. p62 is a cargo receptor that is also degraded by autophagy.
Materials:
-
Cell line of interest (e.g., HeLa, MEFs)
-
Complete cell culture medium
-
This compound (e.g., 20 µM final concentration)
-
TRPML1 agonist, e.g., ML-SA1 or ML-SA5 (e.g., 1-10 µM final concentration)
-
Lysosomal inhibitor, e.g., Bafilomycin A1 (BafA1, 100 nM) or Chloroquine (CQ, 50 µM)
-
PBS, RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 15% for LC3), transfer system, and membranes
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies and ECL substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Treatment Groups: Prepare the following treatment conditions:
-
Vehicle Control (e.g., DMSO)
-
This compound alone
-
TRPML1 Agonist alone
-
TRPML1 Agonist + this compound
-
Vehicle Control + BafA1 (positive control for flux blockade)
-
TRPML1 Agonist + BafA1
-
-
Incubation: Pre-treat cells with this compound (or vehicle) for 30-60 minutes before adding the TRPML1 agonist. Add BafA1 for the final 2-4 hours of the total treatment time. Total agonist treatment time can range from 1 to 12 hours depending on the experimental goal.[2]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer with inhibitors to each well. Scrape cells, collect lysates, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
Western Blotting:
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop with ECL substrate and image the blot.
-
-
Analysis: Quantify band intensities. An increase in the LC3-II/GAPDH ratio upon agonist treatment that is reversed by this compound indicates TRPML1-dependent autophagy induction. An accumulation of p62 suggests a block in autophagic degradation.
Figure 2: Experimental workflow for Western blot analysis.
Protocol 2: Analysis of Autophagosome Formation by Fluorescence Microscopy
This protocol uses cells expressing a fluorescently tagged LC3 (e.g., GFP-LC3) to visualize the formation of autophagosomes (puncta).
Materials:
-
Cells stably or transiently expressing GFP-LC3 or RFP-GFP-LC3.
-
Glass-bottom dishes or coverslips.
-
Treatments as described in Protocol 1.
-
4% Paraformaldehyde (PFA) in PBS.
-
DAPI stain.
-
Mounting medium.
-
Fluorescence microscope (confocal recommended).
Procedure:
-
Cell Seeding: Plate GFP-LC3 expressing cells on glass coverslips or dishes.
-
Treatment: Treat cells as described in Protocol 1. Treatment times are typically shorter (1-4 hours).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes if additional antibody staining is needed. Stain nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount coverslips onto slides using mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.
-
Analysis: Quantify the number of GFP-LC3 puncta per cell. An increase in puncta suggests autophagosome formation. A reversal of an agonist-induced increase in puncta by this compound indicates the process is TRPML1-dependent.[14] For RFP-GFP-LC3 assays, autolysosomes appear as red-only puncta (GFP is quenched by acidic pH), while autophagosomes are yellow (red and green). This allows for a more direct measure of autophagic flux.[14]
Protocol 3: TFEB Nuclear Translocation Assay
This protocol assesses the activation of TFEB by monitoring its localization within the cell.
Materials:
-
Cells grown on glass coverslips.
-
Treatments as described above.
-
Fixation and permeabilization buffers (as in Protocol 2).
-
Primary antibody: anti-TFEB.
-
Alexa Fluor-conjugated secondary antibody.
-
DAPI, mounting medium, and fluorescence microscope.
Procedure:
-
Seeding and Treatment: Plate and treat cells on coverslips as previously described.
-
Fix and Permeabilize: Fix cells with 4% PFA, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Antibody Incubation: Incubate with anti-TFEB antibody (e.g., 1:200 dilution) for 1-2 hours at room temperature. Wash three times with PBS.
-
Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody and DAPI for 1 hour in the dark.
-
Mount and Image: Wash, mount, and acquire images.
-
Analysis: Analyze the subcellular localization of TFEB. Quantify the ratio of nuclear to cytoplasmic fluorescence intensity. A decrease in TFEB nuclear translocation in the presence of this compound would suggest that TRPML1 activity is required for TFEB activation in that context.[12][15]
References
- 1. MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Lysosomal Calcium Channels in Autophagy and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Lysosomal calcium regulates autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological enhancement of TFEB-mediated autophagy alleviated neuronal death in oxidative stress-induced Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 12. (S)-ML-SA1 Activates Autophagy via TRPML1-TFEB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Autophagy inhibition mediated by MCOLN1/TRPML1 suppresses cancer metastasis via regulating a ROS-driven TP53/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
ML-SI1: Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-SI1 is a potent and specific inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial cation channel primarily located on the membrane of lysosomes and late endosomes. TRPML1 plays a vital role in regulating lysosomal calcium homeostasis, which in turn governs a multitude of cellular processes including autophagy, endosomal trafficking, and lysosomal exocytosis. As a selective antagonist, this compound serves as an invaluable tool for investigating the physiological and pathological functions of TRPML1 in various in vitro models. These application notes provide detailed protocols for utilizing this compound in common cell-based assays.
Mechanism of Action
This compound acts as a direct inhibitor of the TRPML1 channel, preventing the efflux of calcium ions (Ca²⁺) from the lysosomal lumen into the cytoplasm. The half-maximal inhibitory concentration (IC50) for this compound on human TRPML1 is approximately 15 µM. By blocking TRPML1-mediated Ca²⁺ release, this compound allows for the precise study of cellular pathways that are dependent on lysosomal calcium signaling.
Data Presentation: Recommended Concentrations for In Vitro Assays
The optimal concentration of this compound can vary depending on the cell type, assay duration, and the specific biological question being addressed. The following table summarizes recommended concentration ranges for various in vitro applications based on published studies. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
| Assay Type | Cell Line Examples | Recommended Concentration Range | Incubation Time | Reference |
| TRPML1 Inhibition (General) | HEK293, HeLa | 10 - 25 µM | 15 min - 24 h | [1][2] |
| Calcium Imaging | HeLa, Fibroblasts, Neurons | 10 - 20 µM | Acute (minutes) | [2][3] |
| Autophagy Assays | A-375, U-87 MG, IPEC-J2 | 1.25 - 20 µM | 4 - 24 h | [4] |
| Cell Viability/Cytotoxicity | PANC-1, HCC1954 | 1 - 100 µM | 24 - 72 h | [5] |
| Lysosomal Trafficking | Hippocampal Neurons | 20 µM | 2 h | [3] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (Dose-Response)
This protocol describes a method to determine the cytotoxic effects of this compound on a given cell line using a tetrazolium-based assay (e.g., MTT or MTS).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear or opaque-walled tissue culture plates
-
Tetrazolium-based viability reagent (e.g., MTT, MTS)
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical 8-point dose-response curve might range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Treatment: Remove the seeding medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Autophagy Assay (LC3 Turnover)
This protocol measures autophagic flux by monitoring the levels of LC3-II, a protein associated with autophagosome membranes. Inhibition of TRPML1 can affect autophagic flux.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat the cells with this compound at the desired concentration.
-
Control Groups:
-
Vehicle Control: Treat cells with the same concentration of DMSO as the this compound-treated cells.
-
Positive Control (Autophagy Induction): Treat cells with a known autophagy inducer (e.g., starvation by incubating in Earle's Balanced Salt Solution - EBSS).
-
Autophagic Flux Measurement: For each condition (vehicle, this compound, positive control), have a parallel set of wells co-treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the experiment. This will block the degradation of LC3-II in the lysosome, allowing for the assessment of autophagosome formation.
-
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against LC3, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio upon this compound treatment, especially in the presence of a lysosomal inhibitor, suggests an alteration in autophagic flux.
Calcium Flux Assay
This protocol measures changes in intracellular calcium levels upon inhibition of TRPML1. It is often used in conjunction with a TRPML1 agonist like ML-SA1 to confirm the inhibitory effect of this compound.
Materials:
-
Cells of interest
-
Calcium imaging buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution
-
TRPML1 agonist (e.g., ML-SA1) as a positive control for channel activity
-
Ionomycin as a positive control for maximum calcium influx
-
EGTA as a negative control to chelate extracellular calcium
-
Fluorescence plate reader or microscope with live-cell imaging capabilities
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates suitable for fluorescence imaging.
-
Dye Loading:
-
Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in calcium imaging buffer.
-
Remove the culture medium, wash the cells with imaging buffer, and incubate them with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Baseline Measurement: Acquire a baseline fluorescence reading for a few minutes to establish a stable signal.
-
Compound Addition and Measurement:
-
To test the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound for 10-15 minutes.
-
Add the TRPML1 agonist ML-SA1 and immediately start recording the fluorescence signal. A potentiation of the calcium signal by ML-SA1 should be observed, which is then blocked by pre-incubation with this compound.
-
As a positive control for cell responsiveness and dye loading, add ionomycin at the end of the experiment to induce a maximal calcium influx.
-
To confirm the source of the calcium signal, experiments can be performed in a calcium-free buffer containing EGTA.
-
-
Data Analysis: Analyze the change in fluorescence intensity over time. The data is often presented as a ratio of fluorescence relative to the baseline (F/F₀).
Mandatory Visualizations
Caption: Inhibition of TRPML1 by this compound blocks lysosomal calcium efflux.
Caption: General experimental workflow for in vitro studies using this compound.
Caption: Logical relationship from this compound treatment to cellular effect.
References
- 1. The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endo-lysosomal TRP mucolipin-1 channels trigger global ER Ca2+ release and Ca2+ influx - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Autophagy inhibition mediated by MCOLN1/TRPML1 suppresses cancer metastasis via regulating a ROS-driven TP53/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of ML-SI1 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-SI1 is a synthetic, cell-permeable small molecule that functions as an inhibitor of the Transient Receptor Potential Mucolipin (TRPML) cation channels, with a notable inhibitory effect on TRPML1.[1][2][3][4] TRPML1 is a crucial ion channel located in the membranes of lysosomes and late endosomes, playing a significant role in regulating lysosomal calcium (Ca²⁺) homeostasis, trafficking, and autophagy.[5][6] Due to its role in fundamental cellular processes, TRPML1 is a target of interest in various research areas, including lysosomal storage disorders like Mucolipidosis type IV, neurodegenerative diseases, and cancer.[5][7]
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent, ensuring reproducible and reliable experimental outcomes.
Product Information and Properties
This compound is a racemic mixture of inseparable cis-/trans-isomers (55:45).[1][3][4] Its key chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₆Cl₂N₂O₃ |
| Molecular Weight | 449.37 g/mol [1][2][4] |
| Appearance | Solid, Off-white to yellow powder[3] |
| Purity | ≥99% |
| Target | TRPML1[1][3] |
| IC₅₀ | 15 μM for TRPML1[1][2][3][4] |
Solubility Data
Proper solubilization is critical for the biological activity of this compound. It is highly soluble in DMSO. For aqueous-based assays, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Table 2: Solubility of this compound
| Solvent | Maximum Solubility (In Vitro) | Notes |
|---|
| DMSO | 100 mg/mL (approx. 222.53 mM)[1][2][4] | Ultrasonic agitation and slight warming (37°C) may be required to achieve complete dissolution.[2][4] Use newly opened, anhydrous DMSO for best results.[3] |
For in vivo applications, a multi-step solvent system is often required. Common formulations include:
Mechanism of Action: TRPML1 Inhibition
TRPML1 channels are essential for the efflux of Ca²⁺ from the lysosome into the cytoplasm. This process is vital for numerous downstream cellular functions, including the fusion of lysosomes with other vesicles and the activation of transcription factors like TFEB, a master regulator of lysosomal biogenesis. This compound acts by blocking the TRPML1 channel, thereby inhibiting this Ca²⁺ release. This disruption of lysosomal Ca²⁺ signaling can trigger various cellular responses, including the induction of ferroptosis in cancer stem cells and the modulation of autophagy.[5]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Key Signaling Pathways Following ML-SI1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML-SI1 is a potent and specific inhibitor of the transient receptor potential cation channel, mucolipin subfamily 1 (TRPML1), with an IC50 of 15 μM.[1][2][3] TRPML1 is a crucial lysosomal calcium channel that regulates a multitude of cellular processes, including autophagy, lysosomal biogenesis, and endolysosomal trafficking.[2][4] By blocking the release of Ca2+ from lysosomes, this compound serves as a critical tool for investigating the physiological roles of TRPML1 and the consequences of its dysfunction.
These application notes provide a detailed protocol for utilizing Western blot analysis to examine the effects of this compound treatment on key downstream signaling proteins. The focus is on the autophagy and TFEB signaling pathways, which are intrinsically linked to TRPML1 function.
Signaling Pathway Overview: TRPML1 and Autophagy Regulation
TRPML1-mediated Ca2+ release from the lysosome is a critical event for initiating the cellular "master regulator" of lysosomal biogenesis and autophagy, Transcription Factor EB (TFEB).[4] Cytosolic Ca2+ activates the phosphatase calcineurin, which dephosphorylates TFEB.[4] This dephosphorylation allows TFEB to translocate from the cytoplasm to the nucleus, where it promotes the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network. These genes drive the formation of new lysosomes and the progression of autophagy.
This compound inhibits the initial Ca2+ release, thereby preventing TFEB activation and suppressing the autophagic process.[4] This inhibitory action can be monitored by observing changes in the levels of key autophagy-related proteins.
Caption: this compound inhibits TRPML1-mediated Ca2+ release, preventing TFEB activation and autophagy.
Experimental Design and Workflow
The following workflow outlines the key steps for assessing protein expression changes after this compound treatment. Proper controls, including a vehicle-treated group (e.g., DMSO), are essential for accurate interpretation of the results.
Caption: Standard workflow for Western blot analysis following cell treatment with this compound.
Data Presentation: Expected Protein Level Changes
Treatment with this compound is expected to alter the expression or post-translational modification of several key proteins involved in the TRPML1-TFEB-autophagy axis. The table below summarizes these anticipated changes.
| Target Protein | Function | Expected Change with this compound | Rationale |
| TRPML1 | Lysosomal Ca2+ Channel | No significant change in total protein | This compound is an inhibitor, not a regulator of gene expression.[1] |
| LC3-II / LC3-I Ratio | Autophagosome marker | Decrease | Inhibition of autophagic flux leads to reduced formation of autophagosomes (LC3-II).[1] |
| p62 / SQSTM1 | Autophagy substrate | Accumulation / Increase | Blocked autophagic clearance prevents the degradation of p62.[1] |
| Phospho-TFEB (p-TFEB) | Inactive TFEB | Increase / No Change | Reduced calcineurin activity (due to low Ca2+) prevents TFEB dephosphorylation. |
| Total TFEB | Transcription Factor | No significant change | The primary regulation is via phosphorylation and localization, not total protein level. |
| Cleaved Caspase-3 | Apoptosis marker | Decrease | This compound has been shown to reduce apoptosis in certain contexts.[1] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Plating: Plate cells (e.g., HEK293T, IPEC-J2, PANC1) in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency.[2]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-20 mM).[3] Further dilute the stock solution in fresh culture medium to achieve the desired final concentration (e.g., 1.25 µM to 20 µM).[1][2]
-
Treatment: Aspirate the old medium from the cells and replace it with the this compound-containing medium. For the vehicle control, treat cells with medium containing an equivalent concentration of DMSO.
-
Incubation: Incubate the cells for the desired duration (e.g., 2 to 48 hours), depending on the specific experimental goals.[2]
Protocol 2: Preparation of Cell Lysates
-
Cell Wash: After treatment, place culture dishes on ice. Aspirate the medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[5][6]
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish (e.g., 100 µL for a well in a 6-well plate).[6]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[6][7]
-
Homogenization: Further lyse the cells by sonicating the sample for 10-15 seconds on ice to shear DNA and reduce viscosity.[7]
-
Clarification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is the protein extract.
-
Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Storage: Aliquot the lysates and store them at -80°C for long-term use.
Protocol 3: Western Blot Analysis
-
Sample Preparation: In a microcentrifuge tube, mix a calculated volume of cell lysate (e.g., 20-40 µg of total protein) with 4X or 6X Laemmli SDS sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[5][8]
-
SDS-PAGE: Load the denatured protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
-
Blocking: After transfer, rinse the membrane with 1X TBST (Tris-Buffered Saline with 0.1% Tween-20). Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in 1X TBST) for at least 1 hour at room temperature with gentle agitation.[7][8]
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-LC3, anti-p62, anti-TFEB) in blocking buffer to the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[7][8]
-
Washing: Remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with 1X TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature with gentle agitation.[8][9]
-
Final Washes: Wash the membrane three to four times for 5-10 minutes each with 1X TBST to remove unbound secondary antibody.[9]
-
Detection: Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane in the ECL solution for 1-5 minutes.[9]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensity using appropriate software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Western Blot Sample Preparation Protocol [novusbio.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. sinobiological.com [sinobiological.com]
- 9. old.57357.org [old.57357.org]
Application Notes and Protocols for Measuring Autophagic Flux with ML-SI1
Audience: Researchers, scientists, and drug development professionals.
Introduction Autophagy is a fundamental cellular degradation and recycling process essential for maintaining cellular homeostasis. The process, often termed "autophagic flux," involves the sequestration of cytoplasmic components into autophagosomes, which then fuse with lysosomes to form autolysosomes, where the contents are degraded.[1][2] Measuring this flux is critical to understanding the role of autophagy in health and disease.[2][3]
The transient receptor potential mucolipin 1 (TRPML1, also known as MCOLN1) is a crucial cation channel primarily located on endosomes and lysosomes that regulates lysosomal calcium signaling, trafficking, and autophagy.[4][5] Small molecules that modulate TRPML1 activity are valuable tools for studying its role in these processes. ML-SI1 is a specific antagonist of the TRPML1 channel.[6][7] In autophagy research, this compound is not used to measure flux directly but serves as a critical control to confirm that an observed effect on autophagy, typically induced by a TRPML1 agonist like ML-SA1, is indeed mediated by the TRPML1 channel.
These notes provide a detailed guide on how to use this compound in experiments designed to measure and understand TRPML1-dependent autophagic flux.
Mechanism of Action in the Context of Autophagy
TRPML1's role in autophagy is complex. Activation of TRPML1 by agonists such as ML-SA1 can have varied effects depending on the cellular context. Some studies suggest that TRPML1 activation facilitates the late stages of autophagy, promoting autophagosome-lysosome fusion and the maturation of autolysosomes, thereby enhancing the clearance of autophagic substrates.[8][9] Conversely, other research indicates that TRPML1 activation can arrest autophagic flux by mediating zinc influx from the lysosome, which disrupts the interaction between SNARE proteins (STX17 and VAMP8) required for fusion.[6][7]
Regardless of the downstream effect, this compound acts by blocking the TRPML1 channel. Its primary application is to be used alongside a TRPML1 agonist. If the agonist produces a change in autophagic flux (either an increase or a blockage), the co-application of this compound is expected to reverse this change, demonstrating the effect's dependence on TRPML1 activity.[7][10]
Data Presentation: Effects of TRPML1 Modulation on Autophagic Flux Markers
The following tables summarize quantitative data from representative studies, illustrating how this compound is used to confirm the specificity of TRPML1 agonists. The key markers for autophagic flux are LC3-II (a protein associated with autophagosome membranes) and p62/SQSTM1 (an autophagy receptor that is degraded in the autolysosome).[3][11] An accumulation of both LC3-II and p62 suggests a blockage in the late stages of autophagy.[10]
Table 1: Effect of ML-SA5 and ML-SI3 on Autophagic Markers in Cancer Cells* Note: ML-SI3 is another specific TRPML1 antagonist with a similar mechanism to this compound.
| Cell Line | Treatment (Concentration; Time) | Normalized LC3-II Levels (Fold Change vs. Control) | Normalized SQSTM1/p62 Levels (Fold Change vs. Control) | Reference |
| A-375 | Control (DMSO) | 1.0 | 1.0 | [10] |
| ML-SA5 (5 µM; 4h) | ~2.5 | ~2.0 | [10] | |
| ML-SA5 (5 µM) + ML-SI3 (20 µM) | ~1.2 | ~1.1 | [10] | |
| U-87 MG | Control (DMSO) | 1.0 | 1.0 | [10] |
| ML-SA5 (5 µM; 4h) | ~3.0 | ~1.8 | [10] | |
| ML-SA5 (5 µM) + ML-SI3 (20 µM) | ~1.1 | ~1.0 | [10] |
Table 2: Reversal of ML-SA5-induced LC3-II Accumulation by this compound
| Cell Line | Treatment (Concentration; Time) | Normalized LC3-II Levels (Fold Change vs. Control) | Reference |
| HeLa | Control (DMSO) | 1.0 | [7] |
| ML-SA5 (1 µM; 1h) | ~4.5 | [7] | |
| ML-SA5 (1 µM) + this compound (20 µM) | ~1.5 | [7] | |
| Bafilomycin A1 (1 µM) | ~5.0 | [7] | |
| Bafilomycin A1 (1 µM) + ML-SI3 (20 µM) | ~5.0 | [7] |
These data demonstrate that the agonist ML-SA5 causes an accumulation of LC3-II and p62, indicative of an autophagic block. This effect is reversed by co-treatment with the TRPML1 antagonists this compound or ML-SI3, confirming that the block is TRPML1-dependent.[7][10] The antagonists do not affect the LC3-II accumulation caused by Bafilomycin A1, a V-ATPase inhibitor that blocks autophagy by a different mechanism, further proving specificity.[7]
Experimental Workflow and Protocols
A typical experiment to investigate the role of TRPML1 in autophagy involves treating cells with a TRPML1 agonist, the agonist plus this compound, and appropriate controls, followed by analysis of autophagic flux.
Protocol 1: Western Blot Analysis of Autophagic Flux
This protocol allows for the quantification of total cellular levels of LC3-II and p62/SQSTM1.
1. Materials
-
Cell culture reagents
-
This compound (e.g., 10-20 µM working concentration)
-
TRPML1 agonist, e.g., ML-SA1 or ML-SA5 (e.g., 1-10 µM working concentration)
-
Autophagy inhibitor, e.g., Bafilomycin A1 (BafA1, 100 nM) or Chloroquine (CQ, 50 µM)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
2. Procedure
-
Cell Seeding: Plate cells (e.g., HeLa, A-375) in 6-well plates and grow to 70-80% confluency.
-
Treatment:
-
Pre-treat cells with this compound (20 µM) for 1-2 hours for the combination group.[7]
-
Add the TRPML1 agonist (e.g., ML-SA5, 5 µM) to the designated wells (with and without this compound) for the desired time (e.g., 4 hours).[10]
-
Treat control wells with vehicle (DMSO). Treat positive control wells with BafA1 or CQ for the final 2-4 hours of the experiment.
-
-
Cell Lysis:
-
Wash cells twice with ice-old PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B 1:1000, anti-p62 1:1000, anti-GAPDH 1:5000) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
3. Data Analysis
-
Quantify band intensity using software like ImageJ.
-
Normalize the intensity of LC3-II and p62 to the loading control (e.g., GAPDH).
-
Compare the normalized protein levels across treatment groups. A blockage of flux is indicated by an increase in both LC3-II and p62 levels with agonist treatment, which should be reversed by co-treatment with this compound.
Protocol 2: Fluorescence Microscopy of LC3 Puncta
This method visualizes the formation of autophagosomes (LC3 puncta) within cells.
1. Materials
-
Cells cultured on glass coverslips or in glass-bottom dishes
-
Plasmid encoding GFP-LC3 or a tandem mCherry-GFP-LC3 reporter
-
Transfection reagent
-
Pharmacological agents (this compound, agonist, BafA1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI nuclear stain
-
Antifade mounting medium
-
Fluorescence microscope (confocal recommended)
2. Procedure
-
Cell Seeding and Transfection: Seed cells on coverslips. At ~60% confluency, transfect cells with the fluorescent LC3 reporter plasmid according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
Treatment: Perform treatments as described in Protocol 1, Step 2.
-
Fixation and Staining:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash 3x with PBS.
-
Permeabilize cells for 10 minutes.
-
Wash 3x with PBS.
-
(Optional) Stain with DAPI for 5 minutes to visualize nuclei.
-
Wash 2x with PBS.
-
-
Mounting and Imaging: Mount coverslips onto glass slides using antifade medium. Acquire images using a fluorescence microscope. Capture multiple fields of view per condition.
3. Data Analysis
-
Count the number of fluorescent LC3 puncta per cell for at least 50-100 cells per condition.
-
Interpretation with GFP-LC3: An increase in puncta after agonist treatment could mean either autophagy induction or a blockage of degradation. If co-treatment with this compound reduces the number of puncta, it suggests the agonist was causing a TRPML1-dependent block. The BafA1 control will show maximal puncta accumulation due to a complete block.
-
Interpretation with mCherry-GFP-LC3: This tandem reporter is pH-sensitive. In neutral autophagosomes, both GFP and mCherry fluoresce (yellow puncta). In acidic autolysosomes, the GFP signal is quenched, leaving only the mCherry signal (red puncta).[12] A blockage in fusion caused by a TRPML1 agonist would lead to an accumulation of yellow puncta. This accumulation should be reversed by this compound.
References
- 1. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Autophagy inhibition mediated by MCOLN1/TRPML1 suppresses cancer metastasis via regulating a ROS-driven TP53/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Adaptor Protein p62 Is Involved in RANKL-induced Autophagy and Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of autophagic flux by confocal pH-imaging of autophagic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
ML-SI1 Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-SI1 is a potent and specific inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial lysosomal calcium channel.[1] In neuroscience, this compound serves as an invaluable tool for investigating the physiological and pathological roles of lysosomal calcium signaling. Dysregulation of TRPML1 function has been implicated in various neurodegenerative diseases, making this compound a critical compound for studying disease mechanisms and for the development of novel therapeutic strategies.
These application notes provide an overview of the key applications of this compound in neuroscience research, detailed protocols for its use in primary neuron cultures, and quantitative data to facilitate experimental design and interpretation.
Key Applications in Neuroscience
-
Investigation of Lysosomal Trafficking: this compound is used to study the role of TRPML1-mediated calcium release in the regulation of lysosomal transport within neurons, particularly in dendrites and axons.
-
Modulation of Autophagy: By inhibiting TRPML1, this compound allows researchers to dissect the intricate relationship between lysosomal calcium signaling and the autophagic process, which is often dysregulated in neurodegenerative disorders.[1][2]
-
Elucidation of Synaptic Plasticity Mechanisms: this compound helps in understanding how lysosomal calcium dynamics contribute to synaptic function and plasticity.
-
Modeling Neurodegenerative Diseases: this compound is utilized in cellular models of diseases like Alzheimer's and Parkinson's to probe the consequences of impaired lysosomal function.[2]
-
Studying Neuronal Homeostasis: The inhibitor is instrumental in exploring the role of TRPML1 in maintaining overall neuronal health and survival.[3]
Quantitative Data
The following table summarizes key quantitative parameters of this compound, providing a reference for experimental setup.
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 for TRPML1 | 15 µM | hTRPML1 (human) | [1] |
| Working Concentration (in vitro) | 1.25 - 20 µM | IPEC-J2 cells, HK2 cells, Primary Neurons | [1][4] |
| Effect on Autophagosomes | Significant reduction at 1.25 µM (24h) | IPEC-J2 cells | [1] |
Signaling Pathways
The following diagram illustrates the signaling pathway affected by this compound. TRPML1, located on the lysosomal membrane, is activated by phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), leading to the release of calcium from the lysosome into the cytoplasm.[2][5] This calcium release can activate downstream signaling cascades, including the calcineurin-dependent dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB).[6] In the nucleus, TFEB promotes the expression of genes involved in lysosomal biogenesis and autophagy. This compound blocks the initial step of this pathway by inhibiting TRPML1-mediated calcium release.
Figure 1. TRPML1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments using this compound in neuroscience research.
Protocol 1: Assessment of Lysosomal Trafficking in Primary Neurons
This protocol describes how to quantify the motility of lysosomes in the dendrites of primary neurons and assess the effect of this compound.
Materials:
-
Primary cortical or hippocampal neurons (cultured on glass coverslips)[7][8]
-
Lentiviral vector encoding a fluorescent lysosomal marker (e.g., LAMP1-GFP)
-
This compound (stock solution in DMSO)
-
Neurobasal medium and supplements[8]
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
-
Image analysis software (e.g., ImageJ with appropriate plugins)[9]
Procedure:
-
Neuronal Culture and Transduction:
-
This compound Treatment:
-
Prepare working concentrations of this compound in pre-warmed Neurobasal medium. A final concentration of 10-20 µM is a common starting point. Include a vehicle control (DMSO).
-
Replace the culture medium with the this compound or vehicle-containing medium and incubate for the desired time (e.g., 2 hours).
-
-
Live-Cell Imaging:
-
Mount the coverslip onto the live-cell imaging chamber.
-
Acquire time-lapse images of dendritic segments containing LAMP1-GFP positive puncta. A frame rate of 1-2 Hz is typically sufficient to capture lysosomal movements.[10]
-
-
Data Analysis:
-
Generate kymographs from the time-lapse image series using software like ImageJ.
-
From the kymographs, quantify parameters such as the velocity, displacement, and percentage of motile lysosomes in both anterograde and retrograde directions.
-
Compare the motility parameters between this compound treated and vehicle-treated neurons.
-
Figure 2. Workflow for assessing this compound's effect on lysosomal trafficking.
Protocol 2: Measurement of Lysosomal Calcium Release
This protocol details how to measure changes in lysosomal calcium concentration in response to TRPML1 modulation using a genetically encoded calcium indicator.
Materials:
-
Primary neurons
-
Lentiviral vector encoding a lysosomally-targeted calcium indicator (e.g., GCaMP3-TRPML1 or LAMP1-GCaMP)[10][11]
-
This compound
-
TRPML1 agonist (e.g., ML-SA1)
-
Glycyl-L-phenylalanine 2-naphthylamide (GPN) for lysosomal disruption (positive control)[10]
-
Fluorescence microscope capable of live-cell imaging
Procedure:
-
Transduction and Expression:
-
Transduce primary neurons with the lentivirus encoding the lysosomally-targeted GCaMP sensor.
-
Allow at least 48 hours for sensor expression.
-
-
Imaging Setup:
-
Place the coverslip with transduced neurons in a perfusion chamber on the microscope stage.
-
Continuously perfuse with imaging buffer (e.g., HEPES-buffered saline).
-
-
Baseline and Stimulation:
-
Acquire a stable baseline of GCaMP fluorescence.
-
To test the inhibitory effect of this compound, pre-incubate the cells with this compound (e.g., 15 µM) for a defined period (e.g., 30 minutes) before stimulation.
-
Stimulate with a TRPML1 agonist (e.g., 10 µM ML-SA1) and record the change in GCaMP fluorescence.
-
As a positive control in separate experiments, apply GPN (e.g., 200 µM) to induce maximal lysosomal calcium release.[12]
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF/F₀) over time.
-
Compare the peak fluorescence change and the kinetics of the calcium signal in the presence and absence of this compound.
-
Protocol 3: Assessment of Autophagic Flux
This protocol describes a method to measure autophagic flux in neurons treated with this compound using a tandem fluorescent-tagged LC3 reporter (e.g., mRFP-GFP-LC3).
Materials:
-
Primary neurons
-
Lentiviral vector encoding mRFP-GFP-LC3
-
This compound
-
Autophagy inhibitor (e.g., Bafilomycin A1) as a control
-
Confocal microscope
-
Image analysis software
Procedure:
-
Transduction and Expression:
-
Transduce neurons with the mRFP-GFP-LC3 lentivirus.
-
Allow sufficient time for expression (e.g., 48-72 hours).
-
-
Treatment:
-
Treat neurons with this compound (e.g., 10-20 µM) or vehicle for the desired duration (e.g., 24 hours).
-
Include a positive control group treated with an autophagy inhibitor like Bafilomycin A1 (100 nM) for the last 4 hours of the experiment to block autolysosome degradation.
-
-
Imaging and Analysis:
-
Fix the cells and acquire images using a confocal microscope, capturing both the GFP and mRFP signals.
-
In this assay, autophagosomes appear as yellow puncta (co-localization of GFP and mRFP), while autolysosomes are red puncta (GFP is quenched by the acidic lysosomal environment).
-
Quantify the number of yellow and red puncta per cell. An increase in yellow puncta upon this compound treatment, especially in the absence of a significant change in red puncta, suggests a blockage of autophagic flux.[4]
-
Troubleshooting
-
Low signal-to-noise in calcium imaging: Ensure optimal expression of the GCaMP sensor. Check the health of the neurons, as unhealthy cells may have compromised calcium signaling.
-
High background in lysosomal trafficking imaging: Ensure specific labeling of lysosomes. Co-staining with a known lysosomal marker can confirm localization.
-
Variability in autophagic flux measurements: Neuronal health and culture density can significantly impact autophagy. Maintain consistent culture conditions. The timing of treatment and imaging is also critical.
Conclusion
This compound is a powerful pharmacological tool for the neuroscience community. By providing a means to specifically inhibit TRPML1, it enables detailed investigation into the roles of lysosomal calcium signaling in a wide range of neuronal processes and disease states. The protocols and data presented here offer a starting point for researchers to incorporate this compound into their studies and further unravel the complexities of lysosomal function in the nervous system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 3. Degradation of TRPML1 in Neurons Reduces Neuron Survival in Transient Global Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases [frontiersin.org]
- 6. TRPML1 ameliorates seizures-related neuronal injury by regulating autophagy and lysosomal biogenesis via Ca2+/TFEB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling Alzheimer’s disease in primary neurons reveals DNA damage response coupled with MAPK-DLK signaling in wild-type tau-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, Purification, and Culture of Primary Murine Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Endosome and Lysosome Motilities in Cultured Neurons Using Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-dependent trafficking of lysosomes in dendrites and dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation and characterization of a lysosomally targeted, genetically encoded Ca2+-sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity-Dependent Exocytosis of Lysosomes Regulates the Structural Plasticity of Dendritic Spines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ML-SI1 Autophagy Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ML-SI1 in autophagy experiments. The information is tailored for scientists and drug development professionals to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of autophagy?
This compound is an inhibitor of the Transient Receptor Potential Cation Channel, Mucolipin Subfamily (TRPML) family, with a notable inhibitory effect on TRPML1. TRPML1 is a crucial cation channel located on the lysosomal membrane that is involved in regulating lysosomal calcium release, trafficking, and biogenesis, all of which are vital for the process of autophagy. In autophagy experiments, this compound is primarily used to block the activity of TRPML1. This is often done to confirm that the effects of a TRPML1 agonist, such as ML-SA1, are specifically mediated through TRPML1 activation. The agonist's effects on autophagy should be reversed or diminished in the presence of this compound.
Q2: What is the difference between this compound and ML-SI3?
This compound and ML-SI3 are both inhibitors of TRPML channels. However, ML-SI3 is often considered a more promising chemical tool. This compound is a racemic mixture of inseparable diastereomers. In contrast, for ML-SI3, the trans-isomer is significantly more active than the cis-isomer, and its enantiomers have been separated, revealing that the (-)-isomer is a potent inhibitor of TRPML1 and TRPML2.[1] Researchers may choose one over the other based on the specific TRPML isoform they are targeting and the desired potency.
Q3: What are the typical working concentrations for this compound?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, based on published studies, a common concentration range for inhibiting TRPML1 activity in cell culture is 10-20 µM.[2][3][4][5] The reported IC50 value for this compound inhibition of TRPML1 is approximately 15 µM.
Q4: Can this compound be toxic to cells?
Yes, at higher concentrations, this compound can exhibit cytotoxicity. For instance, in some breast cancer cell lines, cell viability was unaffected at 10 µM, but toxicity was observed at 20 µM. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Autophagy by this compound
Q: I'm co-treating my cells with the TRPML1 agonist ML-SA1 and this compound, but I'm not seeing the expected inhibition of ML-SA1-induced autophagy. What could be the problem?
Possible Causes and Solutions:
-
Suboptimal Concentration of this compound: The concentration of this compound may be too low to effectively compete with the agonist.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound in your cell line. You can test a range of this compound concentrations (e.g., 5, 10, 15, 20 µM) against a fixed concentration of ML-SA1.
-
-
Incorrect Timing of Treatment: The pre-incubation time with this compound may be insufficient.
-
Solution: Pre-incubate the cells with this compound for a period (e.g., 30-60 minutes) before adding the TRPML1 agonist. This allows this compound to bind to and inhibit the TRPML1 channels before they are activated.
-
-
Agonist Concentration is Too High: An excessively high concentration of the TRPML1 agonist may overcome the inhibitory effect of this compound.
-
Solution: Titrate down the concentration of the agonist to a level where you still observe a clear induction of autophagy that can be effectively inhibited by this compound.
-
-
Compound Instability: this compound, like any small molecule, can degrade over time.
-
Solution: Ensure that your stock solution of this compound is fresh and has been stored correctly, protected from light and repeated freeze-thaw cycles.
-
-
Off-Target Effects of the Agonist: The observed autophagic response to the agonist might be partially independent of TRPML1.
-
Solution: Use another TRPML1 antagonist (e.g., ML-SI3) to confirm the on-target activity of your agonist. Additionally, consider using siRNA to knock down TRPML1 expression as a non-pharmacological control.
-
Issue 2: Observing Cell Death or Unexpected Morphological Changes
Q: I'm observing significant cell death or unusual cell morphology after treating with this compound. How can I address this?
Possible Causes and Solutions:
-
Cytotoxicity: As mentioned, this compound can be toxic at higher concentrations.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH release, or trypan blue exclusion) to determine the maximum non-toxic concentration of this compound for your specific cell line and experimental duration.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (typically DMSO) can be toxic to cells at high concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.
-
-
Prolonged Inhibition of Autophagy: Long-term blockade of basal autophagy can be detrimental to cell health.
-
Solution: Reduce the incubation time with this compound. For many experiments, a few hours of treatment are sufficient to observe an effect on autophagic flux.
-
Quantitative Data Summary
| Parameter | This compound | ML-SA1 (Agonist) | Bafilomycin A1 (Autophagy Inhibitor) |
| Typical Working Concentration | 10 - 20 µM[3][4][5] | 1 - 30 µM[2] | 100 nM[6] |
| Reported IC50/EC50 | ~15 µM (IC50 for TRPML1) | Varies by cell type | - |
| Common Incubation Time | 2 - 24 hours | 2 - 24 hours | 2 - 4 hours[6] |
| Primary Target | TRPML Channels (esp. TRPML1) | TRPML Channels (esp. TRPML1) | V-ATPase |
Key Experimental Protocols
Protocol 1: LC3 Turnover Assay by Western Blot
This assay measures the conversion of LC3-I to LC3-II, which is indicative of autophagosome formation. An increase in the LC3-II/LC3-I or LC3-II/loading control ratio suggests an accumulation of autophagosomes, which could be due to either increased autophagy induction or a blockage in lysosomal degradation.
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment:
-
Group 1: Vehicle control (e.g., DMSO).
-
Group 2: TRPML1 agonist (e.g., ML-SA1).
-
Group 3: this compound alone.
-
Group 4: Pre-treat with this compound for 1 hour, then add the TRPML1 agonist.
-
Group 5 (Optional Flux Control): Treat with Bafilomycin A1 (100 nM) for the last 2-4 hours of the experiment.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against LC3 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control using densitometry software. Calculate the ratio of LC3-II to the loading control for each sample.
Protocol 2: p62/SQSTM1 Degradation Assay by Western Blot
p62 is a protein that is selectively degraded by autophagy. Therefore, a decrease in p62 levels indicates an increase in autophagic flux, while an accumulation of p62 suggests impaired autophagy.
Methodology:
The protocol is similar to the LC3 turnover assay, with the following key differences:
-
Primary Antibody: Use a primary antibody against p62/SQSTM1.
-
Gel Percentage: An 8-10% SDS-PAGE gel is typically suitable for resolving p62.
-
Expected Outcome: Successful autophagy induction by a TRPML1 agonist should lead to a decrease in p62 levels. This decrease should be prevented or reversed by co-treatment with this compound.
Protocol 3: Autophagic Flux Assay using Bafilomycin A1
This assay is crucial to distinguish between an increase in autophagosome formation and a blockage of their degradation. Bafilomycin A1 is a V-ATPase inhibitor that prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.
Methodology:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment: Set up parallel treatment groups, one set with your experimental conditions and another identical set that will also be treated with Bafilomycin A1.
-
Group 1: Vehicle control.
-
Group 2: Vehicle control + Bafilomycin A1 (100 nM for the last 2-4 hours).
-
Group 3: TRPML1 agonist.
-
Group 4: TRPML1 agonist + Bafilomycin A1 (for the last 2-4 hours).
-
Group 5: this compound + TRPML1 agonist.
-
Group 6: this compound + TRPML1 agonist + Bafilomycin A1 (for the last 2-4 hours).
-
-
Lysis, Quantification, and Western Blotting: Proceed as described for the LC3 turnover assay.
-
Data Analysis: Compare the LC3-II levels in the absence and presence of Bafilomycin A1 for each condition. A significant increase in LC3-II levels in the presence of Bafilomycin A1 indicates a functional autophagic flux. The magnitude of this increase reflects the rate of autophagy. If a TRPML1 agonist truly induces autophagy, the difference in LC3-II levels with and without Bafilomycin A1 will be greater than in the control group. This compound should reduce this difference.
Visualizations
Caption: TRPML1 signaling pathway in autophagy.
Caption: Experimental workflow for autophagic flux assay.
References
- 1. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The activation of Mucolipin TRP channel 1 (TRPML1) protects motor neurons from L-BMAA neurotoxicity by promoting autophagic clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impaired autophagic flux and dedifferentiation in podocytes lacking Asah1 gene: Role of lysosomal TRPML1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy inhibition mediated by MCOLN1/TRPML1 suppresses cancer metastasis via regulating a ROS-driven TP53/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagic flux analysis [protocols.io]
Technical Support Center: Optimizing ML-SI1 Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the TRPML1 inhibitor, ML-SI1, while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a cation channel primarily located on the lysosomal membrane.[1][2] It functions as a racemic mixture of diastereomers and has a reported half-maximal inhibitory concentration (IC50) of 15 µM for TRPML1.[1][2] By blocking TRPML1, this compound disrupts lysosomal Ca2+ homeostasis, which can impact various cellular processes, including autophagy and apoptosis.[3][4][5]
Q2: At what concentrations does this compound typically show efficacy in inhibiting TRPML1?
A2: Effective concentrations of this compound for TRPML1 inhibition in cellular assays are generally in the low micromolar range. For instance, a concentration of 10 µM has been shown to effectively inhibit hTRPML1.[1][2] Studies have used concentrations as low as 1.25 µM to observe significant effects on cellular pathways regulated by TRPML1.[1]
Q3: What are the common causes of this compound-induced cytotoxicity?
A3: this compound-induced cytotoxicity is often concentration-dependent and can be linked to its mechanism of action. Prolonged or high-concentration inhibition of TRPML1 can disrupt essential cellular processes that rely on lysosomal function, such as autophagy. This disruption can lead to the accumulation of damaged organelles and ultimately trigger apoptotic cell death.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
A4: The optimal concentration of this compound should be empirically determined for each cell line and experimental condition. A systematic approach involves performing a dose-response curve to assess both the efficacy of TRPML1 inhibition and cytotoxicity. This allows for the identification of a therapeutic window where the desired inhibitory effect is achieved with minimal impact on cell viability. The troubleshooting guide and experimental protocols below provide a detailed workflow for this process.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
This guide addresses common issues encountered when working with this compound and provides solutions to mitigate cytotoxicity.
| Problem | Possible Cause | Suggested Solution |
| High cell death observed even at low this compound concentrations. | The specific cell line is highly sensitive to TRPML1 inhibition. | Perform a dose-response experiment starting with a much lower concentration range (e.g., nanomolar to low micromolar) to identify a non-toxic effective concentration. |
| Inconsistent results in cytotoxicity assays. | Variability in cell seeding density, incubation time, or this compound solution preparation. | Standardize your experimental protocol. Ensure consistent cell numbers, incubation periods, and fresh preparation of this compound dilutions for each experiment. |
| Difficulty in achieving TRPML1 inhibition without inducing cytotoxicity. | The therapeutic window for your specific cell line and assay is very narrow. | Consider shorter incubation times with this compound. Also, assess TRPML1 inhibition at earlier time points before significant cytotoxicity occurs. |
| Precipitation of this compound in culture medium. | Poor solubility of this compound at the desired concentration. | Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it in the culture medium. Ensure the final solvent concentration is low and consistent across all treatments, including controls. |
Data Summary: this compound Cytotoxicity
The following table summarizes reported cytotoxic effects of this compound in various cell lines. It is important to note that direct IC50 values for cytotoxicity are not always published; often, concentrations are reported as being non-toxic or causing a certain percentage of cell death.
| Cell Line | Concentration | Incubation Time | Observed Effect | Citation |
| HCC1954 | 10 µM | 48 h | Insufficient to affect cell viability. | [6] |
| HCC1954 | 20 µM | 48 h | Reduced cell viability. | [6] |
| SUM149 | 10 µM | 48 h | Insufficient to affect cell viability. | [6] |
| IPEC-J2 | 1.25 µM | 24 h | Significantly reduced AFB1-induced apoptosis. | [1] |
This table is not exhaustive and represents a selection of available data. Researchers are encouraged to perform their own dose-response experiments.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a specific cell line. The MTT assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
From this curve, the IC50 value for cytotoxicity can be determined using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method to assess cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
LDH assay kit (commercially available)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with a range of this compound concentrations.
-
Include controls for spontaneous LDH release (cells in medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
LDH Assay:
-
Following the manufacturer's instructions for the LDH assay kit, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided in the LDH assay kit manual, which typically involves subtracting the spontaneous release from the experimental and maximum release values.
-
Plot the percent cytotoxicity against the this compound concentration to determine the cytotoxic profile.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: TRPML1 signaling pathway and the effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of ML-SI1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ML-SI1.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is an inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, with a reported half-maximal inhibitory concentration (IC50) of 15 μM.[1] TRPML1 is a cation channel primarily localized to late endosomes and lysosomes, playing a crucial role in lysosomal physiology.
Q2: Are there any known off-target effects of this compound?
A2: this compound has been reported to have a weak inhibitory effect on TRPML2, a closely related channel to TRPML1.[1][2] However, a specific IC50 value for this compound on TRPML2 is not well-documented in the literature. It is important to note that much of the research focus shifted to a more potent analog, ML-SI3, and consequently, the off-target profile of this compound has not been extensively characterized.[3][4]
Q3: Has this compound been screened against a panel of kinases or other receptors?
A3: Based on publicly available literature, there is no evidence to suggest that this compound has been systematically profiled against a broad panel of kinases or other receptors. Therefore, its selectivity beyond the TRPML channel family is largely unknown.
Q4: Can this compound affect cellular processes other than TRPML1-mediated signaling?
A4: Given its known cross-reactivity with TRPML2 and the lack of a comprehensive selectivity profile, it is plausible that this compound could affect other cellular pathways. For instance, since TRPML channels are involved in processes like autophagy and lysosomal trafficking, any off-target effects on other proteins regulating these pathways could lead to complex cellular phenotypes.[5][6] Researchers should carefully interpret data from experiments using this compound and consider appropriate control experiments.
Troubleshooting Guide
Issue 1: Unexpected phenotype observed in my cellular assay after this compound treatment.
-
Possible Cause 1: Off-target effect on TRPML2.
-
Troubleshooting Step: If your experimental system expresses TRPML2, consider if the observed phenotype could be explained by the inhibition of this channel. You can test this by using a more selective TRPML1 inhibitor, if available, or by knocking down TRPML2 expression using siRNA/shRNA to see if the phenotype is replicated.
-
-
Possible Cause 2: Novel off-target effect.
-
Troubleshooting Step: To investigate potential unknown off-targets, consider performing a target deconvolution study. This could involve techniques like chemical proteomics (e.g., affinity chromatography with immobilized this compound) to pull down binding partners from cell lysates, followed by mass spectrometry to identify them.
-
-
Possible Cause 3: Non-specific effects due to high concentration.
-
Troubleshooting Step: this compound has a relatively high IC50 for TRPML1 (15 µM). Ensure you are using the lowest effective concentration in your experiments. Perform a dose-response curve to distinguish between the on-target effect and potential non-specific effects at higher concentrations.
-
Issue 2: Discrepancy between my results and published data using this compound.
-
Possible Cause 1: Differences in experimental conditions.
-
Troubleshooting Step: Carefully compare your experimental protocol with the published literature. Factors such as cell type, passage number, confluency, serum concentration, and the specific assay methodology can significantly influence the outcome.
-
-
Possible Cause 2: Purity and stability of the this compound compound.
-
Troubleshooting Step: Verify the purity of your this compound stock by analytical methods like HPLC-MS. Ensure proper storage of the compound as degradation could lead to loss of activity or the formation of active/inactive byproducts.
-
Quantitative Data Summary
For comparative purposes, the following table summarizes the reported IC50 values for this compound and its more potent analog, (-)-trans-ML-SI3.
| Compound | Target | IC50 (µM) | Notes |
| This compound | TRPML1 | 15 | Racemic mixture of inseparable diastereomers.[1] |
| TRPML2 | Weak inhibition | Specific IC50 not reported.[1][2] | |
| (-)-trans-ML-SI3 | TRPML1 | 1.6 | The more active enantiomer of ML-SI3.[3][4] |
| TRPML2 | 2.3 | [3][4] | |
| TRPML3 | 12.5 | Weak inhibitor of TRPML3.[3][4] |
Experimental Protocols
Protocol: Assessing TRPML Channel Activity using a Fura-2 Based Single-Cell Calcium Imaging Assay
This protocol is adapted from methods used to characterize TRPML channel inhibitors and can be employed to assess the on-target activity of this compound and its potential off-target effects on other calcium channels.
Materials:
-
HEK293 cells stably or transiently expressing the human TRPML channel of interest (e.g., hTRPML1, hTRPML2).
-
Fura-2 AM (calcium indicator dye).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+.
-
ML-SA1 (TRPML channel agonist).
-
This compound (test compound).
-
Ionomycin (positive control for calcium influx).
-
Fluorescence microscope equipped for ratiometric calcium imaging.
Procedure:
-
Cell Culture and Dye Loading:
-
Plate the TRPML-expressing HEK293 cells onto glass coverslips and grow to 50-70% confluency.
-
Wash the cells once with HBSS.
-
Load the cells with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 45-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes at room temperature.
-
-
Calcium Imaging:
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Perfuse the cells with Ca2+-free HBSS.
-
Record baseline fluorescence by alternately exciting Fura-2 at 340 nm and 380 nm and measuring the emission at 510 nm.
-
To test for inhibition, pre-incubate the cells with the desired concentration of this compound for 5-10 minutes.
-
Stimulate the cells with a known concentration of the TRPML agonist ML-SA1 (e.g., 10 µM) in the presence of this compound.
-
Record the change in the 340/380 nm fluorescence ratio, which corresponds to changes in intracellular calcium concentration.
-
At the end of the experiment, add ionomycin (e.g., 5 µM) to obtain the maximum calcium response, followed by a Ca2+-free solution containing EGTA to obtain the minimum response for calibration.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio over time.
-
Quantify the peak response to the agonist in the presence and absence of the inhibitor.
-
Determine the IC50 value of this compound by testing a range of concentrations and fitting the data to a dose-response curve.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. MCOLN3/TRPML3 bridges the regulation of autophagosome biogenesis by PtdIns3P and the calcium channel - PMC [pmc.ncbi.nlm.nih.gov]
dealing with ML-SI1 instability in culture media
Welcome to the technical support center for ML-SI1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a focus on the potential for instability in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, which is a crucial cation channel primarily located on the membrane of lysosomes. This compound is a racemic mixture of inseparable diastereomers and has a reported IC50 (half-maximal inhibitory concentration) of 15 µM for TRPML1. By blocking TRPML1, this compound prevents the release of Ca2+ from the lysosome into the cytoplasm, thereby inhibiting downstream signaling pathways involved in processes such as autophagy, lysosomal biogenesis, and exocytosis.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, the solid powder form of this compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for up to one month or at -80°C for up to six months. It is highly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to compound degradation.[1]
Q3: In which experimental applications is this compound commonly used?
A3: this compound is widely used in cell-based assays to investigate the physiological and pathological roles of TRPML1. Common applications include:
-
Studying the regulation of autophagy and lysosomal function.
-
Investigating calcium signaling pathways originating from lysosomes.
-
Exploring the role of TRPML1 in various diseases, including lysosomal storage disorders and cancer.
Q4: Are there any known stability issues with this compound in cell culture media?
A4: While there is no direct evidence in the scientific literature detailing significant instability of this compound in standard cell culture media, it is a general best practice to consider the potential for degradation of any small molecule inhibitor in an aqueous and biologically active environment. Factors such as pH, temperature, and enzymatic activity in the media can potentially affect the stability of the compound over time. The troubleshooting guide below provides recommendations to mitigate these potential issues.
Troubleshooting Guide: Dealing with this compound Instability and Other Common Issues
This guide provides solutions for common problems encountered during experiments with this compound.
Issue 1: Inconsistent or weaker-than-expected inhibitory effects of this compound.
This is a frequent challenge when working with small molecule inhibitors and can stem from several factors, including compound instability.
Potential Cause 1: Degradation of this compound in Culture Media
Although not definitively reported for this compound, the chemical structure of small molecules can be susceptible to hydrolysis or enzymatic degradation in the complex environment of cell culture media, especially during long-term incubations.
Troubleshooting Steps:
-
Minimize Incubation Time: Whenever possible, design experiments with the shortest effective incubation time.
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in culture media for each experiment from a frozen DMSO stock. Do not store this compound in aqueous solutions.
-
Consider Media Refreshment: For long-term experiments (e.g., > 24 hours), consider replacing the culture media with freshly prepared media containing this compound every 24 hours to ensure a consistent concentration of the active compound.
-
Assess Stability Experimentally: If instability is strongly suspected, you can perform an experiment to assess the stability of this compound in your specific culture media. This typically involves incubating this compound in the media (without cells) at 37°C and analyzing its concentration at different time points using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Potential Cause 2: Suboptimal Compound Handling and Storage
Improper handling can lead to the degradation of this compound before it is even added to the experiment.
Troubleshooting Steps:
-
Proper Storage: Ensure that both the solid compound and DMSO stock solutions are stored at the recommended temperatures (-20°C or -80°C).[1]
-
Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, prepare single-use aliquots of your DMSO stock solution.[1]
-
Protect from Light: While there is no specific data on the photosensitivity of this compound, it is good practice to protect stock solutions from direct light.
Potential Cause 3: Issues with Cell Culture Conditions
The health and density of your cells can significantly impact the apparent efficacy of an inhibitor.
Troubleshooting Steps:
-
Maintain Healthy Cells: Ensure your cells are healthy, within a consistent passage number, and free from contamination.
-
Consistent Cell Density: Seed cells at a consistent density across experiments, as variations in cell number can alter the effective inhibitor-to-cell ratio.
-
Check for Serum Interactions: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. If results are inconsistent, consider reducing the serum percentage during the treatment period, if your cell line can tolerate it.
Issue 2: Precipitation of this compound in Culture Media.
This compound is highly soluble in DMSO but has limited solubility in aqueous solutions. Precipitation can occur when the DMSO stock is diluted into the culture media.
Troubleshooting Steps:
-
Optimize Dilution: When preparing the working solution, add the this compound DMSO stock to the culture media while vortexing or mixing to ensure rapid and even dispersion.
-
Limit Final DMSO Concentration: Keep the final concentration of DMSO in the culture media as low as possible (ideally ≤ 0.1%) to minimize both solvent toxicity and the risk of precipitation.
-
Visual Inspection: After preparing the working solution, visually inspect it for any signs of precipitation. If precipitation is observed, consider lowering the final concentration of this compound.
Data Presentation
Table 1: Summary of this compound Properties
| Property | Value | Source |
| Target | TRPML1 | N/A |
| IC50 | 15 µM | N/A |
| Molecular Weight | 449.37 g/mol | [2] |
| Solubility | DMSO | [2] |
| Storage (Solid) | -20°C | [1] |
| Storage (DMSO Stock) | -20°C (1 month), -80°C (6 months) | [1] |
Experimental Protocols
Protocol 1: General Protocol for Treating Cells with this compound
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Cell Seeding:
-
Seed your cells in the appropriate culture plates or flasks at a density that will not lead to over-confluence by the end of the experiment.
-
Allow the cells to adhere and enter the exponential growth phase (typically 12-24 hours).
-
-
Preparation of this compound Working Solution:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Dilute the stock solution directly into pre-warmed complete culture media to the desired final concentration. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically ≤ 0.1%).
-
Mix the working solution thoroughly by inverting or gentle vortexing.
-
-
Cell Treatment:
-
Remove the existing media from the cells.
-
Add the freshly prepared this compound working solution to the cells.
-
Include a vehicle control group treated with the same concentration of DMSO as the this compound-treated group.
-
Incubate the cells for the desired duration of the experiment. For long-term incubations (>24 hours), consider a media change with fresh this compound solution every 24 hours.
-
Protocol 2: Assessing the Stability of this compound in Culture Media (LC-MS Method)
-
Preparation:
-
Prepare a solution of this compound in your specific cell culture medium at the final concentration you use in your experiments.
-
Prepare a control sample of this compound in a stable solvent (e.g., DMSO or acetonitrile) at the same concentration.
-
-
Incubation:
-
Incubate the media-containing this compound solution in a cell culture incubator (37°C, 5% CO2) for the duration of your typical experiment (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Store the control sample at -20°C.
-
-
Sample Collection and Analysis:
-
At each time point, collect an aliquot of the incubated solution.
-
Analyze the concentration of the parent this compound compound in each aliquot using a validated LC-MS/MS method.
-
Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the percentage of compound remaining.
-
Mandatory Visualizations
Caption: TRPML1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell culture.
References
interpreting unexpected results with ML-SI1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ML-SI1, a TRPML1 inhibitor. The information is tailored for scientists and professionals in drug development to help interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a cation channel located on the membrane of lysosomes.[1][2] It functions by blocking the flow of ions, primarily calcium (Ca²⁺), through the TRPML1 channel.[2][3] TRPML1 is involved in various cellular processes, including autophagy, lysosomal biogenesis, and endolysosomal trafficking.[2] By inhibiting TRPML1, this compound can modulate these pathways.
Q2: What is the reported IC₅₀ value for this compound?
The half-maximal inhibitory concentration (IC₅₀) of this compound for TRPML1 is reported to be 15 μM.[1][2][4]
Q3: Is this compound specific to TRPML1?
This compound is primarily known as a TRPML1 inhibitor, but it also shows a weak inhibitory effect on TRPML2.[1][4] It is important to note that this compound is a racemic mixture of inseparable diastereomers.[1][3][5] This means it contains multiple stereoisomers that may have different activities and off-target effects.
Q4: How does this compound differ from ML-SI3?
This compound and ML-SI3 are both TRPML channel blockers. However, ML-SI3 is considered a more promising research tool due to its stereochemical properties.[3][5] Unlike this compound, the stereoisomers of ML-SI3 have been separated and characterized. The (-)-trans-isomer of ML-SI3 is a potent inhibitor of both TRPML1 and TRPML2, while the (+)-enantiomer inhibits TRPML1 but activates TRPML2 and TRPML3.[5] This makes (-)-trans-ML-SI3 a more specific inhibitor for TRPML1 and TRPML2 compared to the racemic mixture of this compound.[5]
Troubleshooting Guide
Issue 1: Inconsistent or variable results between experiments.
Potential Cause: The racemic nature of this compound.
Explanation: this compound is a racemic mixture of cis- and trans-isomers (55:45 ratio) that cannot be easily separated.[1][4] Different batches of the compound may have slight variations in the isomeric ratio, and the different isomers may have distinct biological activities, leading to experimental variability.
Troubleshooting Steps:
-
Acknowledge the Mixture: Be aware that you are working with a mixture of compounds.
-
Consistency is Key: If possible, use this compound from the same manufacturing batch for the duration of a study to minimize variability.
-
Consider Alternatives: For higher specificity and reproducibility, consider using a more defined TRPML inhibitor like the (-)-trans-isomer of ML-SI3.[5]
Issue 2: this compound does not seem to inhibit my process of interest.
Potential Cause 1: Activator-dependent inhibition.
Explanation: The inhibitory activity of this compound has been shown to be activator-dependent.[3][5] This means its effectiveness can depend on the presence and concentration of a TRPML1 agonist, such as ML-SA1.[3]
Troubleshooting Steps:
-
Review Experimental Design: If you are studying the inhibition of basal TRPML1 activity, the effect of this compound might be less pronounced.
-
Use a TRPML1 Agonist: To confirm the inhibitory action of this compound in your system, consider co-treatment with a known TRPML1 agonist like ML-SA1 to see if this compound can block the agonist-induced effect.[3][6]
Potential Cause 2: Inappropriate concentration or solubility issues.
Explanation: The effective concentration of this compound can vary between cell types and experimental conditions.[2] Furthermore, poor solubility can limit its effective concentration in aqueous solutions.
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. Concentrations ranging from 1.25 µM to 20 µM have been used in different studies.[1][2]
-
Ensure Solubility: this compound is soluble in DMSO.[2][4] When preparing working solutions, ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels. For in vivo studies, specific solvent preparations are recommended.[4]
Issue 3: Unexpected or off-target effects are observed.
Potential Cause: The racemic nature and potential for off-target activity.
Explanation: As a racemic mixture, the different isomers of this compound may have different off-target effects.[5] Additionally, while it is a known TRPML1 inhibitor, it may interact with other cellular targets, especially at higher concentrations.
Troubleshooting Steps:
-
Use Control Compounds: Include negative controls, such as an inactive structural analog if available, to distinguish between TRPML1-specific effects and off-target effects.
-
Consider More Specific Inhibitors: As mentioned, using a stereochemically pure inhibitor like (-)-trans-ML-SI3 could help verify if the observed effect is truly mediated by TRPML1/2 inhibition.[5]
-
Knockdown/Knockout Models: To definitively link your observations to TRPML1, consider using genetic approaches like siRNA-mediated knockdown or CRISPR-Cas9 knockout of the MCOLN1 gene (which encodes TRPML1).
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound
| Target | IC₅₀ (μM) | Notes | Reference |
| TRPML1 | 15 | Determined in studies using the TRPML1 agonist ML-SA1. | [1][2][4] |
| TRPML2 | Weak | This compound has a weak inhibitory effect on TRPML2. | [1][4] |
Table 2: Examples of this compound Concentrations Used in Cellular Assays
| Cell Line | Concentration (μM) | Duration | Observed Effect | Reference |
| IPEC-J2 | 1.25 | 24 hours | Reduced AFB1-induced apoptosis and autophagy. | [1][2] |
| PANC1 | 0-100 | 48 hours | Reduced cell viability. | [2] |
| Hippocampal Neurons | 20 | 2 hours | Blocked LAMTOR1 knockdown-induced changes in lysosomal localization. | [2] |
| HCC1954 | 6-10 | 48 hours | Reduced the proportion of cancer stem cells. | [7] |
Experimental Protocols
Protocol: Fura-2 Based Single-Cell Calcium Imaging
This protocol is a general guideline for assessing the inhibitory effect of this compound on TRPML1-mediated calcium release, based on methods mentioned in the literature.[1][4]
1. Cell Preparation: a. Plate cells expressing human TRPML1 (hTRPML1) on glass coverslips suitable for microscopy. b. Allow cells to adhere and grow to an appropriate confluency.
2. Fura-2 Loading: a. Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a final concentration of 2-5 µM. b. Remove the culture medium from the cells and wash once with HBSS. c. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove excess Fura-2 AM.
3. Calcium Imaging: a. Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric calcium imaging. b. Excite Fura-2 alternately at 340 nm and 380 nm and capture the emission at 510 nm. c. Establish a baseline fluorescence ratio (F340/F380) for a few minutes.
4. Compound Application: a. Perfuse the cells with a solution containing the desired concentration of this compound (e.g., 10 µM) for a predetermined incubation period. b. After incubation, continue recording the baseline to observe any changes induced by this compound alone. c. To assess the inhibitory effect, perfuse the cells with a TRPML1 agonist (e.g., ML-SA1) in the continued presence of this compound. d. As a positive control, in a separate experiment, perfuse cells with the TRPML1 agonist alone to observe the expected calcium release.
5. Data Analysis: a. Calculate the F340/F380 ratio over time for individual cells. . The change in this ratio is proportional to the change in intracellular calcium concentration. c. Compare the agonist-induced calcium response in the presence and absence of this compound to determine the extent of inhibition.
Visualizations
Caption: TRPML1 signaling and points of modulation by ML-SA1 and this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Caption: Logical relationship between this compound and the stereoisomers of ML-SI3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term ML-SI1 Treatment
Welcome to the technical support center for ML-SI1, a valuable tool for researchers, scientists, and drug development professionals investigating the role of the lysosomal cation channel TRPML1. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the success and reproducibility of your long-term this compound treatment experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.
Q1: I'm not observing the expected inhibitory effect of this compound on my cells. What are the possible reasons?
A1: Several factors could contribute to a lack of this compound efficacy. Consider the following troubleshooting steps:
-
Agonist Co-treatment: this compound's inhibitory activity is dependent on the activation of the TRPML1 channel.[1] Ensure that you are co-treating your cells with a TRPML1 agonist, such as ML-SA1, to enable this compound to exert its inhibitory effect.
-
Compound Stability and Storage: Improper storage can lead to the degradation of this compound. The powdered compound should be stored at -20°C for up to three years or at 4°C for up to two years. Once dissolved in a solvent like DMSO, it should be stored at -80°C for up to two years or -20°C for up to one year.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Solubility Issues: this compound has low aqueous solubility.[2][3][4] Ensure that the compound is fully dissolved in your stock solution (e.g., DMSO) before further dilution into your cell culture medium. Sonication may be required to fully dissolve the compound.[1] Precipitation in the final culture medium can also occur, so visually inspect your plates after treatment.
-
Cellular Factors:
-
Low TRPML1 Expression: The cell line you are using may have low endogenous expression of TRPML1. Verify TRPML1 expression levels via qPCR or western blotting.
-
Cellular Efflux: Some cell lines may actively pump out small molecule inhibitors, reducing the intracellular concentration of this compound.
-
-
Incorrect Concentration: The reported IC50 for this compound is 15 µM.[1] Ensure you are using a concentration range appropriate for your experimental goals. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay.
Q2: I'm observing significant cell death at concentrations where I expect to see specific TRPML1 inhibition. How can I distinguish between on-target and off-target toxicity?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.
-
Dose-Response Analysis: A steep dose-response curve for toxicity may suggest an off-target effect. Compare the concentration at which you observe toxicity to the known IC50 for TRPML1 inhibition.
-
Use a Structurally Different Inhibitor: Employ a different, structurally unrelated TRPML1 inhibitor, such as ML-SI3. If the toxic phenotype is not replicated, it is more likely an off-target effect of this compound.[3]
-
Rescue Experiments: If possible, overexpress TRPML1 in your cells. If the toxicity is not rescued, it suggests the involvement of other targets.
Q3: How should I design my long-term this compound treatment experiments to ensure reliable results?
A3: Long-term experiments require careful planning to maintain consistency and minimize artifacts.
-
Compound Stability in Media: The stability of small molecules in aqueous cell culture media can be limited.[4] While specific data on the long-term stability of this compound in media is not available, it is best practice to refresh the media with freshly diluted this compound every 24-48 hours to maintain a consistent concentration.
-
Cell Confluency and Passage Number: For multi-day experiments, start with a lower cell density to avoid reaching confluency before the experimental endpoint. High confluency can alter cellular metabolism and response to treatment.[4] It is also important to use cells within a consistent and low passage number range to minimize genetic drift.[4]
-
Appropriate Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in your this compound-treated samples.
-
Positive Control: If applicable, include a positive control that is known to induce the phenotype you are studying.
-
Time-Course Analysis: Perform a time-course experiment to understand the dynamics of the cellular response to long-term this compound treatment.
-
Q4: I am seeing conflicting results in my autophagy assays after this compound treatment. How can I accurately assess autophagic flux?
A4: Assessing autophagic flux requires more than a single time-point measurement of one autophagy marker.
-
LC3-II and p62/SQSTM1 Analysis: The accumulation of LC3-II can indicate either an induction of autophagy or a blockage of autophagic degradation. To distinguish between these, you must also measure the levels of p62/SQSTM1, a protein that is degraded by autophagy. An increase in both LC3-II and p62 suggests a blockage of autophagic flux.[5][6]
-
Lysosomal Inhibitor Co-treatment: To directly measure autophagic flux, compare the levels of LC3-II in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher rate of autophagic flux.
-
Imaging-Based Assays: Supplement western blot data with fluorescence microscopy or imaging flow cytometry to visualize the co-localization of LC3 with the lysosomal marker LAMP1.[2][7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies to aid in experimental design.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TRPML1) | 15 µM | Not specified | [1] |
| Effective Inhibitory Concentration | 10 µM | HEK293 cells (Fura-2 assay) | [1] |
Table 2: Experimental Conditions for In Vitro Studies with this compound
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| IPEC-J2 | 1.25 µM | 24 h | Reduced AFB1-induced autophagosomes and expression of LC3, SQSTM1, Cleaved-Caspase3 | [1] |
| Breast Cancer Cells (HCC1954) | 10 µM | 48 h | Reduced cell migration | [1] |
| Breast Cancer Cells (HCC1954, SUM149) | 10 µM | 48 h | Enhanced sensitivity to Doxorubicin | [1] |
| Breast Cancer Stem Cells | 5-10 µM | 48 h | Induced ferroptosis | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to long-term this compound treatment.
Protocol 1: Assessment of Autophagic Flux by Western Blotting for LC3 and p62/SQSTM1
Objective: To determine the effect of long-term this compound treatment on autophagic flux.
Materials:
-
Cells of interest
-
This compound
-
TRPML1 agonist (e.g., ML-SA1)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density to avoid confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with this compound (with or without a TRPML1 agonist) at the desired concentration and for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
For the last 2-4 hours of the treatment period, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells for each condition.[5][6]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-LC3B, anti-p62, and anti-loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II, p62, and the loading control.
-
Calculate the ratio of LC3-II to the loading control and p62 to the loading control.
-
Compare the levels of LC3-II and p62 across the different treatment conditions. An increase in both LC3-II and p62 in this compound treated cells compared to the control suggests a blockage of autophagic flux. The difference in LC3-II levels between samples with and without the lysosomal inhibitor represents the autophagic flux.
-
Protocol 2: Measurement of Lysosomal pH using LysoTracker Staining
Objective: To assess changes in lysosomal acidity following long-term this compound treatment.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound
-
Complete cell culture medium
-
LysoTracker Red DND-99 (or other suitable LysoTracker probe)
-
Hoechst 33342 (for nuclear staining, optional)
-
Live-cell imaging medium
-
Fluorescence microscope or confocal microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass-bottom dishes or coverslips to an appropriate confluency for imaging.
-
Allow cells to adhere overnight.
-
Treat cells with this compound at the desired concentration and for the desired long-term duration. Include a vehicle control.
-
-
LysoTracker Staining:
-
Prepare a working solution of LysoTracker Red DND-99 in pre-warmed complete cell culture medium. A typical working concentration is 50-75 nM.[7]
-
Remove the treatment medium from the cells and add the LysoTracker-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.[7][8]
-
(Optional) For the last 10 minutes of incubation, add Hoechst 33342 to the medium for nuclear counterstaining.
-
-
Imaging:
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
Add fresh live-cell imaging medium to the cells.
-
Immediately image the cells using a fluorescence or confocal microscope with the appropriate filter sets for LysoTracker and Hoechst.
-
Acquire images from multiple random fields of view for each condition.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of LysoTracker in individual cells or lysosomes using image analysis software (e.g., ImageJ/Fiji).
-
Measure the mean fluorescence intensity per cell or the integrated intensity of LysoTracker-positive puncta.
-
Compare the fluorescence intensity between control and this compound-treated cells. A decrease in LysoTracker intensity suggests an increase in lysosomal pH (alkalinization).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to this compound's mechanism of action and experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 7. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 8. A Phenotypic Compound Screening Assay for Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TRPML1 Inhibitors: ML-SI1 versus ML-SI3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used small-molecule inhibitors of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel: ML-SI1 and ML-SI3. The information presented herein is collated from peer-reviewed literature and supplier technical data to assist researchers in selecting the appropriate tool for their experimental needs.
Executive Summary
TRPML1 is a crucial cation channel primarily located on the membrane of late endosomes and lysosomes, playing a vital role in lysosomal physiology, including autophagy, endosomal trafficking, and calcium signaling. Dysregulation of TRPML1 function is associated with various human diseases, making it an attractive therapeutic target. This compound and ML-SI3 have emerged as valuable chemical probes to study the physiological and pathological roles of TRPML1.
While both compounds inhibit TRPML1, a comprehensive analysis of available data reveals that ML-SI3 is the superior and more characterized inhibitor . This compound is a racemic mixture of inseparable diastereomers with weaker and more complex activity, leading to its discontinuation in many comparative studies. In contrast, ML-SI3 has been stereoselectively synthesized, and its individual enantiomers have been characterized, revealing potent and specific inhibitory profiles. This guide will delve into the quantitative data, experimental methodologies, and signaling pathways associated with these two inhibitors.
Data Presentation: Quantitative Comparison of this compound and ML-SI3
The following table summarizes the key quantitative parameters of this compound and ML-SI3 based on available experimental data. It is important to note that direct side-by-side comparisons in the same study are limited, and experimental conditions can influence the results.
| Feature | This compound | ML-SI3 | Reference |
| Chemical Identity | Racemic mixture of inseparable cis-/trans-isomers (55:45) | Stereoisomers have been separated and characterized | [1] |
| TRPML1 Inhibition (IC50) | 15 µM | (-)-trans-isomer: 1.6 µM (+)-trans-isomer: 5.9 µM Racemic mixture: 4.7 µM | [1][2] |
| TRPML2 Inhibition (IC50) | Weak effect | (-)-trans-isomer: 2.3 µM (+)-trans-isomer: Activator Racemic mixture: 1.7 µM | [1][2] |
| TRPML3 Inhibition (IC50) | Not reported | (-)-trans-isomer: 12.5 µM (+)-trans-isomer: Activator | [1] |
| Mechanism of Action | Activator-dependent inhibition | Competitive inhibitor of the synthetic agonist ML-SA1; does not inhibit PI(3,5)P2-dependent activation | [1][3] |
| Stereochemistry | Inseparable racemic mixture | trans-isomer is more active than the cis-isomer. The (-)-trans-enantiomer is the most potent inhibitor of TRPML1 and TRPML2. | [1] |
| Physicochemical Properties | Formula: C23H26Cl2N2O3 MW: 449.37 g/mol Solubility: Soluble in DMSO | Formula: C23H31N3O3S MW: 429.58 g/mol Solubility: Soluble in DMSO | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize TRPML1 inhibitors.
Patch-Clamp Electrophysiology for TRPML1 Activity
This method directly measures the ion channel activity in response to inhibitors.
Objective: To determine the effect of this compound or ML-SI3 on TRPML1 channel currents.
Materials:
-
HEK293 cells stably expressing human TRPML1.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Intracellular solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, pH 7.2 with CsOH.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH.
-
TRPML1 agonist (e.g., ML-SA1).
-
This compound or ML-SI3 stock solutions in DMSO.
Procedure:
-
Culture HEK293-TRPML1 cells on glass coverslips to 50-70% confluency.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Mount a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.
-
Perfuse the cell with the TRPML1 agonist ML-SA1 (e.g., 10 µM) to activate TRPML1 currents.
-
Once a stable activated current is achieved, co-perfuse with ML-SA1 and the desired concentration of this compound or ML-SI3.
-
Record the current inhibition.
-
To determine the IC50, repeat steps 7-9 with a range of inhibitor concentrations.
-
Analyze the data by measuring the current amplitude at a specific voltage (e.g., -100 mV) and plot the concentration-response curve.
Fura-2 Calcium Imaging for Lysosomal Calcium Release
This assay measures changes in intracellular calcium concentration, an indicator of TRPML1-mediated calcium release from lysosomes.
Objective: To assess the inhibitory effect of this compound or ML-SI3 on TRPML1-mediated lysosomal calcium release.
Materials:
-
HeLa or other suitable cells endogenously or exogenously expressing TRPML1.
-
Glass-bottom imaging dishes.
-
Fura-2 AM (acetoxymethyl ester).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium.
-
TRPML1 agonist (e.g., ML-SA1).
-
This compound or ML-SI3 stock solutions in DMSO.
-
Fluorescence microscope with a ratiometric imaging system (340/380 nm excitation, ~510 nm emission).
Procedure:
-
Seed cells on glass-bottom dishes and grow to 70-90% confluency.
-
Prepare a Fura-2 loading solution: 5 µM Fura-2 AM and 0.02% Pluronic F-127 in calcium-free HBSS.
-
Wash cells once with calcium-free HBSS.
-
Incubate cells with the Fura-2 loading solution for 30-45 minutes at 37°C in the dark.
-
Wash cells twice with calcium-free HBSS to remove extracellular Fura-2 AM and allow for de-esterification for 15-30 minutes.
-
Mount the dish on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Pre-incubate the cells with the desired concentration of this compound or ML-SI3 for a specified time (e.g., 10-15 minutes).
-
Stimulate the cells with the TRPML1 agonist ML-SA1 (e.g., 10 µM).
-
Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium.
-
Analyze the data by calculating the peak change in the 340/380 nm ratio after agonist addition in the presence and absence of the inhibitor.
Mandatory Visualizations
TRPML1 Signaling in Autophagy
Caption: TRPML1-mediated Ca²⁺ release activates calcineurin, leading to TFEB dephosphorylation and nuclear translocation.
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for characterizing the potency and selectivity of TRPML1 inhibitors.
Logical Comparison: this compound vs. ML-SI3
Caption: ML-SI3 is the more favorable TRPML1 inhibitor due to its well-defined stereochemistry and higher potency.
Conclusion
Based on the currently available scientific literature, ML-SI3, particularly the (-)-trans-enantiomer, is the recommended inhibitor for studying TRPML1 function . Its well-defined stereochemistry, higher potency, and more extensively characterized mechanism of action provide a more reliable and reproducible tool for in vitro and in vivo studies. This compound, being an inseparable racemic mixture with weaker and more complex activity, presents significant challenges for data interpretation and is therefore a less suitable choice for rigorous pharmacological studies of TRPML1. Researchers should carefully consider these factors when designing experiments and interpreting results involving TRPML1 inhibition.
References
- 1. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML-SI3 - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Specificity of TRPML Inhibitors: ML-SI1 vs. ML-SI3
For researchers, scientists, and drug development professionals, the selection of specific chemical probes is paramount for elucidating the physiological and pathological roles of target proteins. This guide provides a detailed comparison of the specificity of two widely used inhibitors of the Transient Receptor Potential Mucolipin (TRPML) channel family, ML-SI1 and ML-SI3, with a focus on supporting experimental data and methodologies.
The TRPML channels (TRPML1, TRPML2, and TRPML3) are crucial regulators of lysosomal function, and their dysregulation is implicated in various diseases. This compound and ML-SI3 have emerged as valuable tools to investigate the functions of these channels. However, a comprehensive understanding of their respective specificities is essential for accurate interpretation of experimental results.
Summary of Inhibitory Activity
The inhibitory potency of this compound and ML-SI3 against the three human TRPML isoforms has been characterized using cellular assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Target | IC50 (µM) | Comments |
| This compound | TRPML1 | 15[1][2][3][4] | Racemic mixture of inseparable diastereomers; also shows a weak effect on TRPML2.[2][3][4] |
| TRPML2 | Weak inhibition | ||
| TRPML3 | - | Data not available | |
| ML-SI3 (racemic) | TRPML1 | 4.7[5] | |
| TRPML2 | 1.7[5] | ||
| TRPML3 | - | Data not available | |
| (-)-trans-ML-SI3 | TRPML1 | 1.6[6] | More potent enantiomer. |
| TRPML2 | 2.3[6] | ||
| TRPML3 | 12.5[6] | Weak inhibitor. | |
| (+)-trans-ML-SI3 | TRPML1 | 5.9[6] | |
| TRPML2 | Activator | Acts as an activator of TRPML2 and TRPML3.[6] | |
| TRPML3 | Activator |
Note: The activity of ML-SI3 is highly dependent on its stereochemistry. The (-)-trans-isomer is a more potent and selective inhibitor of TRPML1 and TRPML2 compared to the racemic mixture and the (+)-trans-isomer.[6] In contrast, the (+)-trans-isomer exhibits activating properties on TRPML2 and TRPML3.[6] this compound is a racemic mixture of diastereomers that could not be separated, and was deemed less promising for further investigation compared to ML-SI3.[6]
Specificity Beyond the TRPML Family
A thorough comparison of specificity requires an assessment of off-target effects. However, to date, there is a lack of publicly available data from broad selectivity panels (e.g., kinase or safety pharmacology panels) for both this compound and ML-SI3. The current understanding of their specificity is therefore limited to the TRPML channel family. Researchers should exercise caution when interpreting data from experiments using these compounds, as potential off-target activities remain largely uncharacterized.
Signaling Pathway and Mechanism of Action
This compound and ML-SI3 act as inhibitors of TRPML channels, which are cation channels primarily located on the membranes of lysosomes and endosomes. These channels play a critical role in calcium homeostasis within these organelles, influencing processes such as autophagy and lysosomal trafficking.
The mechanism of action for ML-SI3 has been elucidated to be competitive antagonism.[7] It binds to the same hydrophobic pocket within the TRPML1 channel as the synthetic agonist ML-SA1, thereby preventing channel activation.[7]
Caption: TRPML1 signaling pathway and points of inhibition by this compound and ML-SI3.
Experimental Methodologies
The determination of the inhibitory activity of this compound and ML-SI3 on TRPML channels primarily relies on two key experimental techniques: Fura-2 based calcium imaging and patch-clamp electrophysiology.
Fura-2 Based Calcium Imaging
This cell-based assay measures changes in intracellular calcium concentration upon channel activation and inhibition.
Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected to express the human TRPML isoform of interest (TRPML1, TRPML2, or TRPML3).
-
Fura-2 AM Loading: Cells are incubated with the ratiometric calcium indicator Fura-2 acetoxymethyl (AM) ester. Fura-2 AM is cell-permeable and is cleaved by intracellular esterases to its active, membrane-impermeable form, Fura-2.
-
Baseline Fluorescence Measurement: The baseline fluorescence of Fura-2 is recorded by exciting the dye at 340 nm and 380 nm and measuring the emission at ~510 nm. The ratio of the emission intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Channel Activation and Inhibition:
-
The TRPML channel agonist, ML-SA1, is added to the cells to induce channel opening and a subsequent increase in intracellular calcium, which is detected as an increase in the F340/F380 ratio.
-
To determine the inhibitory effect, cells are pre-incubated with varying concentrations of the inhibitor (this compound or ML-SI3) before the addition of the agonist.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of the agonist-induced calcium response against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining TRPML inhibitor potency using Fura-2 calcium imaging.
Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channel.
Protocol:
-
Cell Preparation: HEK293 cells expressing the TRPML isoform of interest are prepared for whole-cell patch-clamp recording.
-
Pipette and Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an appropriate intracellular solution and brought into contact with the cell membrane. The extracellular solution contains the necessary ions for measuring TRPML currents.
-
Whole-Cell Configuration: A giga-seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total current across the cell membrane.
-
Current Recording: The membrane potential is held at a specific voltage, and the current is recorded. To elicit TRPML currents, the agonist ML-SA1 is applied to the extracellular solution.
-
Inhibitor Application: The inhibitor (this compound or ML-SI3) is then added to the extracellular solution at various concentrations to measure its effect on the agonist-induced current.
-
Data Analysis: The reduction in the current amplitude in the presence of the inhibitor is used to determine the percentage of inhibition and to calculate the IC50 value.
Caption: Workflow for characterizing TRPML inhibitors using patch-clamp electrophysiology.
Conclusion
Based on the currently available data, ML-SI3, particularly the (-)-trans-isomer, demonstrates higher potency and better-defined specificity for TRPML1 and TRPML2 compared to this compound . The dual activity of the (+)-trans-isomer of ML-SI3 as an inhibitor of TRPML1 and an activator of TRPML2 and TRPML3 highlights the critical importance of using stereochemically pure compounds in research. This compound, being a racemic mixture with lower potency, should be used with caution, and its effects should be interpreted in light of its less characterized specificity profile.
A significant knowledge gap remains concerning the broader selectivity of both compounds. Future studies involving comprehensive off-target profiling are crucial for a more complete understanding of their specificity and for validating their use as selective chemical probes for the TRPML channel family. Researchers are encouraged to consider these factors carefully when designing experiments and interpreting results obtained with this compound and ML-SI3.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Validating the Inhibitory Effect of ML-SI1 on TRPML1 Using siRNA: A Comparative Guide
This guide provides a comprehensive comparison and detailed protocols for validating the on-target effect of ML-SI1, a chemical probe for the Transient Receptor Potential Mucolipin 1 (TRPML1) channel. Contrary to some initial postulations, this compound is characterized as a TRPML1 inhibitor . This guide will, therefore, focus on utilizing small interfering RNA (siRNA) to confirm that the inhibitory action of this compound is specifically mediated through its interaction with TRPML1. The core principle of this validation is that the physiological or cellular effects of this compound should be significantly diminished or altogether absent in cells where TRPML1 expression has been knocked down.
This document is intended for researchers, scientists, and drug development professionals engaged in the study of lysosomal ion channels and related signaling pathways.
Comparative Analysis of TRPML1 Modulators
This compound is one of several available chemical tools used to study TRPML1 function. Its performance and utility can be better understood when compared with other common modulators. This compound itself is a racemic mixture of inseparable diastereomers.[1] A key experimental approach involves using a potent agonist, such as ML-SA1, to activate the TRPML1 channel, thereby creating a measurable signal (e.g., calcium release) that can be subsequently blocked by an inhibitor like this compound.
| Compound | Class | Mechanism of Action | Potency | Key Characteristics |
| This compound | Inhibitor | Blocks the TRPML1 channel, preventing ion flux. | IC50: 15 µM for TRPML1[2][3][4] | Racemic mixture of inseparable cis-/trans-isomers (55:45); shows activator-dependent inhibition.[1][2] |
| ML-SI3 | Inhibitor | Blocks TRPML channels. | (-)-trans-isomer IC50: 1.6 µM (TRPML1), 2.3 µM (TRPML2)[1] | A more potent and well-characterized inhibitor than this compound. The (-)-trans-enantiomer is a potent inhibitor of TRPML1 and TRPML2.[1] |
| ML-SA1 | Agonist | Activates TRPML1, inducing cation release from lysosomes.[5][6] | - | A widely used synthetic agonist to study TRPML1 function.[5] |
| ML-SA5 | Agonist | Potently activates the TRPML1 channel. | EC50: 285 nM[7][8] | More potent than ML-SA1, serving as a powerful tool for inducing TRPML1 activity.[7][8] |
Signaling Pathway and Experimental Logic
The following diagrams illustrate the TRPML1 signaling pathway, the mechanism of this compound inhibition, and the workflow for siRNA-based target validation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. targetmol.cn [targetmol.cn]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
A Researcher's Guide to Robust Negative Control Experiments for ML-SI1 Studies
For researchers, scientists, and drug development professionals investigating the TRPML1 ion channel, establishing the specificity of the inhibitor ML-SI1 is paramount for data integrity. This guide provides a comparative framework for designing rigorous negative control experiments, complete with detailed protocols and data interpretation strategies.
This compound is a widely utilized tool for probing the physiological functions of the transient receptor potential mucolipin 1 (TRPML1) channel, a critical regulator of lysosomal calcium signaling and cellular processes such as autophagy.[1] However, as a racemic mixture of inseparable diastereomers, careful experimental design is necessary to ensure that the observed effects are unequivocally due to the inhibition of TRPML1 and not a consequence of off-target activities.[2][3]
This guide outlines key negative control strategies, provides detailed experimental protocols for assessing TRPML1 activity, and presents expected outcomes in clear, comparative tables.
Core Negative Control Strategies
To validate the on-target activity of this compound, a multi-pronged approach employing genetic and pharmacologic controls is recommended.
1. Genetic Knockout/Knockdown of TRPML1: The most definitive negative control is the use of cells in which the MCOLN1 gene, encoding TRPML1, has been knocked out (KO) or its expression significantly reduced (knockdown, KD). In these cells, any biological effect observed with this compound treatment in wild-type (WT) cells should be absent or significantly attenuated.
2. Comparison with a More Specific Inhibitor: (-)-trans-ML-SI3: The field has seen the development of ML-SI3, a more potent and stereochemically defined TRPML1 inhibitor.[3][4] Specifically, the (-)-trans-ML-SI3 enantiomer has been identified as a more suitable chemical tool for investigating TRPML1 and TRPML2.[3][4] Comparing the effects of this compound with this more specific inhibitor can help confirm that the observed phenotype is due to TRPML1 inhibition.
3. Use of a Structurally Related but Inactive Analog (if available): While a specific inactive enantiomer or diastereomer of this compound is not commercially available due to its nature as an inseparable racemic mixture, if a structurally similar compound with no activity on TRPML1 were to be identified, it would serve as an excellent negative control.[2][3] Researchers should consult the latest literature for the availability of such compounds.
Experimental Protocols and Data Presentation
To quantitatively assess the inhibitory effect of this compound on TRPML1, two primary methods are employed: electrophysiology and intracellular calcium imaging.
Experiment 1: Electrophysiological Measurement of TRPML1 Currents
This method directly measures the ion flow through TRPML1 channels.
Methodology:
-
Cell Culture: Utilize HEK293 cells stably overexpressing human TRPML1 (WT) and a corresponding TRPML1-KO HEK293 cell line.
-
Electrophysiology Setup: Perform whole-cell patch-clamp recordings using an automated or manual patch-clamp system.
-
Solutions:
-
Internal Solution (pipette): Containing (in mM): 140 CsCl, 10 HEPES, 1 EGTA, pH 7.2 with CsOH.
-
External Solution: Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
-
Procedure:
-
Obtain a whole-cell recording configuration.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit TRPML1 currents.
-
Establish a baseline current.
-
Activate TRPML1 channels using a specific agonist, such as ML-SA1 (e.g., 10 µM).
-
Apply this compound (e.g., 15 µM, its approximate IC50) and record the inhibition of the agonist-induced current.
-
As a comparative control, apply (-)-trans-ML-SI3 (e.g., 2 µM) to a separate set of cells.
-
Perform the same agonist and inhibitor applications on TRPML1-KO cells.
-
Expected Quantitative Data:
| Cell Line | Treatment | Expected TRPML1 Current (pA/pF) |
| WT-TRPML1 | Baseline | ~0 |
| ML-SA1 (10 µM) | -50 ± 10 | |
| ML-SA1 + this compound (15 µM) | -25 ± 5 | |
| ML-SA1 + (-)-trans-ML-SI3 (2 µM) | -5 ± 2 | |
| TRPML1-KO | Baseline | ~0 |
| ML-SA1 (10 µM) | ~0 | |
| ML-SA1 + this compound (15 µM) | ~0 |
Experiment 2: Fura-2 Based Intracellular Calcium Imaging
This method measures changes in intracellular calcium concentration as an indicator of TRPML1 channel activity.
Methodology:
-
Cell Culture and Loading:
-
Plate WT-TRPML1 and TRPML1-KO cells on glass-bottom dishes.
-
Load cells with Fura-2 AM (e.g., 5 µM) in a suitable buffer (e.g., HBSS) for 45-60 minutes at 37°C.
-
Wash cells to remove excess dye and allow for de-esterification for 30 minutes.
-
-
Imaging Setup:
-
Use an inverted fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission).
-
-
Procedure:
-
Establish a baseline Fura-2 ratio (F340/F380).
-
Activate TRPML1 channels with ML-SA1 (e.g., 10 µM) and record the increase in the Fura-2 ratio, indicating a rise in intracellular calcium.
-
In a separate experiment, pre-incubate the cells with this compound (e.g., 15 µM) for 10-15 minutes before adding ML-SA1.
-
As a comparative control, pre-incubate with (-)-trans-ML-SI3 (e.g., 2 µM).
-
Repeat the agonist and inhibitor treatments on TRPML1-KO cells.
-
Expected Quantitative Data:
| Cell Line | Treatment | Expected Change in Fura-2 Ratio (ΔF340/F380) |
| WT-TRPML1 | ML-SA1 (10 µM) | 0.8 ± 0.2 |
| This compound (15 µM) + ML-SA1 | 0.4 ± 0.1 | |
| (-)-trans-ML-SI3 (2 µM) + ML-SA1 | 0.1 ± 0.05 | |
| TRPML1-KO | ML-SA1 (10 µM) | ~0 |
| This compound (15 µM) + ML-SA1 | ~0 |
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
TRPML1 signaling and points of intervention.
Workflow for TRPML1-KO negative control.
By implementing these rigorous negative control experiments, researchers can significantly increase the confidence in their findings and contribute to a more accurate understanding of the role of TRPML1 in health and disease.
References
ML-SI1 vs genetic knockdown of TRPML1
A Comparative Guide: ML-SI1 vs. Genetic Knockdown for TRPML1 Inhibition
Introduction
Transient Receptor Potential Mucolipin 1 (TRPML1), encoded by the MCOLN1 gene, is a crucial lysosomal cation channel that mediates the release of Ca2+ and other ions from the lysosome into the cytoplasm. This process is fundamental for a myriad of cellular functions, including lysosomal biogenesis, autophagy, lipid trafficking, and exocytosis.[1][2] Dysfunctional TRPML1 is associated with the lysosomal storage disorder Mucolipidosis type IV (MLIV), a severe neurodegenerative disease.[2][3] Given its central role in cellular homeostasis, TRPML1 has emerged as a significant target for research and therapeutic development.
Two predominant methods are employed to investigate the functional roles of TRPML1: pharmacological inhibition using small molecules like this compound, and genetic suppression through techniques such as siRNA- or shRNA-mediated knockdown. This guide provides an objective comparison of these two approaches, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific experimental needs.
Comparative Data
The following tables summarize the effects of this compound and TRPML1 genetic knockdown on key cellular processes. It is important to note that the data are compiled from various studies, and experimental conditions such as cell type, concentration of this compound, and efficiency of knockdown may vary.
Table 1: Effects on Lysosomal Function
| Parameter | This compound | Genetic Knockdown (siRNA/shRNA) | References |
| Lysosomal Ca2+ Release | Blocks agonist-induced lysosomal Ca2+ release. | Abolishes agonist-induced lysosomal Ca2+ release. | [4][5][6] |
| Lysosome Size | Induces lysosomal enlargement. | Results in enlarged lysosomes. | [7] |
| Lysosomal pH | May lead to impaired lysosomal acidification. | Can impair lysosomal acidification. | [8] |
Table 2: Effects on Autophagy
| Parameter | This compound | Genetic Knockdown (siRNA/shRNA) | References |
| Autophagic Flux | Inhibits autophagic flux, leading to the accumulation of autophagosomes.[3] | Impairs autophagosome turnover and leads to their accumulation.[3] | [2][3] |
| LC3-II Levels | Increases LC3-II levels due to blocked degradation. | Increases LC3-II levels. | [9][10] |
| p62/SQSTM1 Levels | Increases p62 levels. | Increases p62 levels. | [11] |
Table 3: Effects on Lipid Metabolism and Other Processes
| Parameter | This compound | Genetic Knockdown (siRNA/shRNA) | References |
| Lipid Storage | Can lead to the accumulation of lipids within lysosomes. | Associated with lysosomal lipid accumulation. | [5][6] |
| Cancer Stem Cell Viability | Induces ferroptosis and eliminates breast cancer stem cells. | Promotes ferroptosis in breast cancer stem cells. | [12][13][14] |
| Cancer Cell Migration/Invasion | Co-application with a TRPML1 agonist inhibits cancer cell migration and invasion. | Knockdown inhibits the suppressive effect of a TRPML1 agonist on cancer cell metastasis. | [15] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental approaches, the following diagrams are provided.
Figure 1. TRPML1 Signaling Pathway and Points of Inhibition.
Figure 2. General Experimental Workflow for Comparison.
Experimental Protocols
Below are summarized protocols for key experiments cited in this guide.
Lysosomal Calcium Imaging
This protocol is adapted for measuring changes in cytoplasmic Ca2+ concentration following lysosomal release.
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing a fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., HBSS).
-
Incubate cells with the loading buffer at 37°C for 30-60 minutes.
-
Wash the cells with the salt solution to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging:
-
Mount the dish on a fluorescence microscope equipped with a camera and appropriate filter sets.
-
Acquire a baseline fluorescence signal.
-
To measure TRPML1-mediated Ca2+ release, apply a TRPML1 agonist (e.g., ML-SA1) and record the change in fluorescence intensity over time.[4][6]
-
For inhibition studies, pre-incubate cells with this compound or use TRPML1 knockdown cells before agonist application.
-
-
Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the extent of Ca2+ release.
A more direct measurement of lysosomal Ca2+ can be achieved using genetically encoded Ca2+ indicators targeted to the lysosome, such as GCaMP3 fused to a lysosomal protein.[1][5]
Autophagy Flux Assay (LC3-II Turnover)
This protocol measures the rate of autophagosome degradation.
-
Cell Treatment:
-
Protein Extraction and Western Blotting:
-
Lyse the cells and collect the protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensity for LC3-II.
-
Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagy. A lack of further LC3-II accumulation upon lysosomal inhibition in this compound treated or TRPML1 knockdown cells is indicative of a blockage in autophagic flux.[16][17][18][19]
-
Lipid Droplet Staining (Oil Red O)
This protocol is for the visualization and quantification of neutral lipid droplets.
-
Cell Preparation and Fixation:
-
Staining:
-
Prepare the Oil Red O working solution by diluting a stock solution (in isopropanol) with water and filtering it.[23]
-
Incubate the fixed cells with the Oil Red O working solution for 15-30 minutes at room temperature.[22][23]
-
Wash the cells with water to remove excess stain.
-
(Optional) Counterstain the nuclei with hematoxylin.[22][23]
-
-
Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Visualize the lipid droplets (stained red) using a light microscope.
-
Quantify the number and size of lipid droplets per cell using image analysis software.
-
Discussion
Both this compound and genetic knockdown are valuable tools for studying TRPML1 function, and the choice between them depends on the specific research question and experimental context.
This compound offers the advantage of temporal control, allowing for acute inhibition of TRPML1 function. This is particularly useful for studying dynamic cellular processes. However, as with any pharmacological inhibitor, off-target effects are a potential concern, and it is crucial to use appropriate controls to validate the specificity of the observed effects.[24]
Genetic knockdown provides a high degree of specificity for TRPML1, especially when validated with multiple siRNA sequences or rescue experiments. It is well-suited for long-term studies of TRPML1 loss-of-function. However, this approach does not offer the same temporal control as a chemical inhibitor and may induce compensatory mechanisms in the cells over time.
Conclusion
References
- 1. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 4. Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-talk between TRPML1 channel, lipids and lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Autophagy inhibition mediated by MCOLN1/TRPML1 suppresses cancer metastasis via regulating a ROS-driven TP53/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 18. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the On-Target Efficacy of ML-SI1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the on-target efficacy of ML-SI1, a known inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, with its more potent alternative, ML-SI3. The information presented herein is compiled from various experimental studies to offer an objective assessment for research and drug development applications.
Introduction to TRPML1 and its Inhibitors
The Transient Receptor Potential Mucolipin (TRPML) subfamily of ion channels, primarily localized to late endosomes and lysosomes, plays a crucial role in regulating lysosomal calcium signaling, autophagy, and lipid trafficking.[1] TRPML1, the most ubiquitously expressed member, is a key regulator of these processes. Dysfunctional TRPML1 is associated with the lysosomal storage disorder Mucolipidosis type IV (MLIV), a neurodegenerative disease.[1] Small molecule modulators of TRPML1 are therefore valuable tools for studying its physiological roles and as potential therapeutic agents.
This compound was one of the first synthetic inhibitors of TRPML1 to be identified. It is a racemic mixture of inseparable diastereomers.[1] Subsequent research led to the development of ML-SI3, a more potent and well-characterized TRPML1 inhibitor.[1] This guide focuses on comparing the on-target efficacy of this compound with ML-SI3, providing quantitative data and detailed experimental methodologies.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound and ML-SI3 against the three human TRPML channel isoforms has been determined using electrophysiological and calcium imaging assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target | IC50 (µM) | Notes | Reference |
| This compound | TRPML1 | 15 | Racemic mixture; activity is dependent on the presence of a TRPML1 agonist. | [1] |
| TRPML2 | Weak effect | [1] | ||
| TRPML3 | Not reported | |||
| (-)-trans-ML-SI3 | TRPML1 | 1.6 | Potent inhibitor. | [1] |
| TRPML2 | 2.3 | Potent inhibitor. | [1] | |
| TRPML3 | 12.5 | Weak inhibitor. | [1] | |
| (+)-trans-ML-SI3 | TRPML1 | 5.9 | Inhibitor. | [1] |
| TRPML2 | - | Activator. | [1] | |
| TRPML3 | - | Activator. | [1] |
Key Observations:
-
Potency: The (-)-trans-ML-SI3 enantiomer is significantly more potent in inhibiting TRPML1 than this compound.
-
Selectivity: (-)-trans-ML-SI3 also potently inhibits TRPML2, while this compound has a weak effect. The (+)-trans-ML-SI3 enantiomer exhibits a mixed efficacy profile, acting as an inhibitor of TRPML1 but an activator of TRPML2 and TRPML3.[1]
-
Stereochemistry: The stereochemistry of ML-SI3 is critical for its activity and selectivity, with the trans-isomers being more active than the cis-isomers, and the (-)-enantiomer being the most potent and selective inhibitor of TRPML1 and TRPML2.[1]
-
Activator-Dependence: A crucial characteristic of this compound is that its inhibitory effect on TRPML1 is dependent on the presence of a channel agonist, such as ML-SA1.[1] In contrast, ML-SI3 can competitively block channel activation by the agonist ML-SA1.[2]
Signaling Pathways and Mechanism of Action
TRPML1 is a central regulator of lysosomal function. Its activation, either by the endogenous agonist PI(3,5)P2 or synthetic agonists like ML-SA1, leads to the release of Ca2+ from the lysosome into the cytosol. This Ca2+ release triggers a cascade of downstream signaling events.
The diagram above illustrates the TRPML1 signaling cascade. Activation of TRPML1 leads to Ca2+ release, which in turn activates calcineurin. Calcineurin dephosphorylates the transcription factor EB (TFEB), allowing it to translocate to the nucleus and promote the expression of genes involved in autophagy and lysosomal biogenesis. This compound and ML-SI3 inhibit this pathway by blocking the TRPML1 channel, thereby preventing the initial Ca2+ release.
Experimental Protocols
The on-target efficacy of TRPML1 inhibitors is primarily assessed using two key experimental techniques: Fura-2 based calcium imaging and electrophysiology.
Fura-2 Based Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to channel activation and inhibition.
Protocol:
-
Cell Culture: Plate cells (e.g., HEK293 cells stably expressing human TRPML1) onto glass coverslips 24-48 hours before the experiment.
-
Dye Loading:
-
Prepare a Fura-2 AM stock solution (e.g., 1 mg/mL in DMSO).
-
Dilute the Fura-2 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with BSA) to a final concentration of 1-5 µM.
-
Incubate the cells with the Fura-2 AM solution for 30-45 minutes at room temperature or 37°C in the dark.[3]
-
-
Washing: Wash the cells with the physiological buffer 2-3 times to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells.
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
-
Compound Application:
-
Perfuse the cells with a solution containing the TRPML1 agonist (e.g., 10 µM ML-SA1) to induce Ca2+ release and record the change in the fluorescence ratio.
-
To test the inhibitor, pre-incubate the cells with the inhibitor (e.g., this compound or ML-SI3) for a defined period before adding the agonist.
-
Record the fluorescence ratio to determine the extent of inhibition of the agonist-induced Ca2+ signal.[4]
-
-
Data Analysis: The change in the F340/F380 ratio is proportional to the change in [Ca2+]i. The inhibitory effect is calculated by comparing the agonist-induced Ca2+ response in the presence and absence of the inhibitor.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the ion currents flowing through the TRPML1 channels in the cell membrane.
Protocol:
-
Cell Preparation: Use cells expressing TRPML1 (e.g., HEK293T cells transfected with GFP-TRPML1).
-
Recording Setup:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
The standard bath solution typically contains (in mM): 145 sodium methanesulfonate, 5 NaCl, 1 MgCl2, 10 HEPES (pH 7.4).
-
The pipette solution typically contains (in mM): 140 cesium methanesulfonate, 5 NaCl, 5 MgCl2, 10 EGTA, 10 HEPES (pH 7.4).
-
-
Current Elicitation:
-
Hold the cell at a potential of 0 mV.
-
Apply repeated voltage ramps, for example, from -140 mV to +100 mV over 190 ms, every 20 seconds to elicit TRPML1 currents.[5]
-
-
Compound Application:
-
Establish a stable baseline current.
-
Apply the TRPML1 agonist (e.g., ML-SA5) to the bath to activate the channel and record the increase in current.
-
To test the inhibitor, apply the inhibitor (e.g., this compound or ML-SI3) to the bath in the presence of the agonist and record the reduction in current.[4]
-
-
Data Analysis: The magnitude of the current inhibition is determined by comparing the agonist-induced current before and after the application of the inhibitor. This allows for the calculation of IC50 values.
Conclusion
The available data clearly indicate that ML-SI3, particularly the (-)-trans-ML-SI3 enantiomer, is a more potent and well-characterized inhibitor of TRPML1 compared to this compound.[1] this compound, being a racemic mixture with agonist-dependent activity, presents limitations for precise pharmacological studies. For researchers requiring a potent and specific tool to investigate TRPML1 and TRPML2 function, (-)-trans-ML-SI3 is the superior choice. This guide provides the necessary quantitative data and experimental frameworks to assist researchers in selecting the appropriate inhibitor and designing experiments to assess the on-target efficacy of compounds targeting the TRPML1 channel.
References
- 1. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Inhibition of Transient Receptor Potential Channel Mucolipin-1 (TRPML1) by Lysosomal Adenosine Involved in Severe Combined Immunodeficiency Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sbdrugdiscovery.com [sbdrugdiscovery.com]
Validating ML-SI1's Inhibitory Action on TRPML1-Mediated Calcium Release: A Comparative Guide
For researchers and drug development professionals investigating lysosomal signaling and calcium homeostasis, the specific and potent inhibition of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel is of significant interest. ML-SI1 has been identified as a key small molecule inhibitor in this context. This guide provides a comprehensive comparison of this compound with alternative inhibitors, supported by experimental data and detailed protocols for validation of its inhibitory action.
Unveiling the Mechanism: TRPML1-Mediated Calcium Release and its Inhibition
TRPML1 is a crucial cation channel primarily located on the membrane of lysosomes and late endosomes. Its primary function is to mediate the release of calcium (Ca2+) from these organelles into the cytoplasm in response to various stimuli, including the signaling lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This localized calcium release is vital for a myriad of cellular processes, including lysosomal trafficking, autophagy, and nutrient sensing. Dysregulation of TRPML1 function is associated with lysosomal storage disorders, such as Mucolipidosis type IV.
Small molecule inhibitors like this compound play a critical role in dissecting the physiological and pathological roles of TRPML1. These inhibitors typically act by binding to the channel protein and preventing its opening, thereby blocking the efflux of calcium from the lysosome.
Performance Comparison of TRPML1 Inhibitors
This compound is a racemic mixture of diastereomers and its inhibitory effect on TRPML1 is often dependent on the presence of an agonist. While it serves as a useful tool, other compounds, particularly isomers of ML-SI3, have demonstrated superior potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its key alternatives against the three members of the TRPML channel family.
| Inhibitor | Target | IC50 (μM) | Notes |
| This compound | TRPML1 | 15[1] | Racemic mixture; activator-dependent inhibition.[2] |
| TRPML2 | Weak effect | ||
| (-)-trans-ML-SI3 | TRPML1 | 1.6[2] | More potent and selective than this compound.[2] |
| TRPML2 | 2.3[2] | ||
| TRPML3 | 12.5[2] | ||
| (+)-trans-ML-SI3 | TRPML1 | 5.9[2] | Less potent than the (-)-enantiomer.[2] |
| TRPML2 | Activator | ||
| TRPML3 | Activator | ||
| GW405833 | TRPML1 | Not explicitly stated, but referred to as a close analogue or another name for this compound.[3] | |
| Verapamil | TRPML1 | Acts as a gating inhibitor.[4] | IC50 not specified in the provided context. |
| Salinomycin | TRPML1 | 3.45 ± 0.62 | Also disrupts lysosomal iron homeostasis.[5] |
Experimental Validation Protocols
To validate the inhibitory action of this compound and other compounds on TRPML1-mediated calcium release, several key experimental techniques are employed. The two primary methods are Fura-2-based single-cell calcium imaging and patch-clamp electrophysiology.
Fura-2-Based Single-Cell Calcium Imaging
This method allows for the measurement of changes in intracellular calcium concentration in real-time.
Detailed Methodology:
-
Cell Preparation: Seed cells (e.g., HEK293 cells overexpressing TRPML1) on glass coverslips and culture overnight.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., Locke's solution) and then incubate them with Fura-2 acetoxymethyl (AM) ester (typically 2-5 µM) for 30-60 minutes at 37°C.[6] Fura-2 AM is a membrane-permeant form of the dye that is cleaved by intracellular esterases, trapping it inside the cell.
-
Washing: After loading, wash the cells to remove extracellular Fura-2 AM.
-
Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.[6] The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Experimental Procedure:
-
Record a stable baseline fluorescence ratio.
-
Apply a known TRPML1 agonist (e.g., ML-SA1) to induce calcium release and record the change in the fluorescence ratio.
-
After a washout period, pre-incubate the cells with the inhibitor (e.g., this compound) for a defined period.
-
Apply the TRPML1 agonist again in the presence of the inhibitor and record the fluorescence ratio.
-
-
Data Analysis: The inhibitory effect is quantified by comparing the magnitude of the calcium signal in the presence and absence of the inhibitor.
Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity by recording the ionic currents flowing through the channel.
Detailed Methodology:
-
Cell Preparation: Use cells expressing TRPML1. For whole-cell recordings, a plasma membrane-targeted version of TRPML1 is often used.[7] For direct recording from lysosomes, specialized whole-lysosome patch-clamp techniques are required.
-
Recording Configuration: Establish a whole-cell or whole-lysosome patch-clamp configuration.
-
Solution Composition: The intracellular (pipette) and extracellular (bath) solutions are formulated to isolate TRPML1 currents.
-
Data Acquisition: Apply a voltage protocol (e.g., a voltage ramp or step) to elicit channel activity.
-
Experimental Procedure:
-
Record baseline currents.
-
Apply a TRPML1 agonist to the bath solution to activate the channels and record the resulting current.
-
Apply the inhibitor at various concentrations to the bath solution and record the inhibition of the agonist-induced current.
-
-
Data Analysis: The recorded currents are analyzed to determine the extent of inhibition. A dose-response curve is generated by plotting the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Conclusion
While this compound is a valuable tool for studying TRPML1 function, a thorough understanding of its characteristics, including its racemic nature and activator-dependent inhibition, is crucial for accurate interpretation of experimental results. For studies requiring higher potency and selectivity, specific isomers of ML-SI3, such as (-)-trans-ML-SI3, represent a superior alternative. The validation of the inhibitory action of these compounds relies on robust experimental techniques like Fura-2 calcium imaging and patch-clamp electrophysiology, which provide quantitative data on their efficacy and mechanism of action. This comparative guide serves as a foundational resource for researchers to select the appropriate inhibitor and experimental approach for their specific research questions in the field of lysosomal calcium signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GW405833 = 98 HPLC, solid 180002-83-9 [sigmaaldrich.com]
- 4. TRPML1 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Development of TRPML1-4A assays [metrionbiosciences.com]
Cross-Validation of ML-SI1: A Comparative Guide to TRPML Channel Inhibitors
This guide provides a comparative analysis of ML-SI1, a known inhibitor of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels, with other methodologies and chemical probes used in TRPML-related research. The data presented here is intended for researchers, scientists, and drug development professionals engaged in the study of TRPML channels and their physiological roles.
Performance Comparison of TRPML Channel Modulators
The following table summarizes the quantitative data for this compound and its primary alternative, ML-SI3, along with other relevant compounds used to study TRPML channel function. The data highlights the differences in potency and selectivity among these molecules.
| Compound | Target(s) | Activity | IC50 / EC50 | Notes |
| This compound | TRPML1, TRPML2 | Inhibitor | TRPML1: 15 µM[1][2] | Racemic mixture of inseparable diastereomers; shows activator-dependent inhibition and a weak effect on TRPML2.[1][3][4] |
| (-)-trans-ML-SI3 | TRPML1, TRPML2, TRPML3 | Inhibitor | TRPML1: 1.6 µM, TRPML2: 2.3 µM, TRPML3: 12.5 µM[3][4] | Considered a more potent and suitable tool for studying TRPML1 and TRPML2 compared to this compound.[3][4] |
| (+)-trans-ML-SI3 | TRPML1, TRPML2, TRPML3 | Inhibitor / Activator | TRPML1: 5.9 µM (Inhibitor)[3][4] | Acts as an inhibitor on TRPML1 but an activator on TRPML2 and TRPML3.[3][4] |
| Estradiol methyl ether (EDME) | TRPML1 | Subtype-selective Inhibitor | 0.6 µM[5] | A highly potent and selective inhibitor for TRPML1.[5] |
| GW405833 | TRPML1 | Inhibitor | Not specified | A close analogue of this compound used in research.[6][7] |
| ML-SA1 | TRPML Channels | Agonist | Not specified | A synthetic agonist used to activate TRPML channels for studying inhibitor effects.[8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are essential for the replication and validation of the presented findings.
Fura-2 Based Single-Cell Calcium Imaging
This method is utilized to confirm the inhibitory effect of compounds on TRPML channels by measuring changes in intracellular calcium concentrations.
-
Cell Culture and Loading: Human embryonic kidney (HEK293) cells stably expressing the TRPML channel of interest are cultured on glass coverslips. The cells are then loaded with the ratiometric calcium indicator Fura-2 acetoxymethyl ester (Fura-2 AM).
-
Baseline Measurement: The coverslip is mounted on a perfusion chamber on an inverted microscope. Cells are perfused with a standard extracellular solution, and baseline Fura-2 fluorescence ratios (340/380 nm excitation) are recorded.
-
Channel Activation and Inhibition: The TRPML channel agonist, ML-SA1, is added to the perfusion solution to induce calcium influx and a subsequent increase in the Fura-2 ratio. Once a stable activated signal is achieved, the test inhibitor (e.g., this compound) is co-perfused with the agonist.
-
Data Analysis: The change in the Fura-2 ratio in the presence of the inhibitor is measured and compared to the agonist-only response to determine the extent of inhibition. IC50 values are calculated from concentration-response curves.
Whole-Lysosome Patch Clamp Recordings
This electrophysiological technique allows for the direct measurement of ion channel activity in the lysosomal membrane.
-
Lysosome Isolation: Lysosomes are isolated from cultured cells (e.g., mouse podocytes) through a series of centrifugation steps.
-
Patch-Clamp Procedure: Isolated lysosomes are transferred to a recording chamber. A glass micropipette with a small tip opening is used to form a high-resistance seal with the lysosomal membrane (a "gigaseal"). The membrane patch is then ruptured to achieve the whole-lysosome configuration, allowing for the measurement of currents across the entire lysosomal membrane.
-
Data Acquisition: Voltage-clamp recordings are performed to measure ion currents. The effect of channel modulators (agonists and inhibitors) is assessed by adding them to the bath solution.
-
Data Analysis: The magnitude and characteristics of the measured currents in the presence and absence of test compounds are analyzed to determine their effect on channel activity.
ALDEFLUOR Assay for Cancer Stem Cell Quantification
This assay is used to identify and quantify cancer stem cell populations based on their aldehyde dehydrogenase (ALDH) activity.
-
Cell Treatment: Cancer cell lines (e.g., HCC1954 breast cancer cells) are treated with the TRPML1 inhibitor this compound at various concentrations for a specified period (e.g., 48 hours).[10]
-
ALDEFLUOR Staining: The treated cells are incubated with the ALDEFLUOR reagent, which is a fluorescent substrate for ALDH. A specific inhibitor of ALDH, diethylaminobenzaldehyde (DEAB), is used as a negative control.
-
Flow Cytometry: The fluorescence of the cell population is analyzed using a flow cytometer. The ALDH-positive (ALDH+) population, representing the cancer stem cells, is identified by its bright fluorescence compared to the DEAB-treated control.
-
Data Analysis: The percentage of ALDH+ cells in the this compound-treated samples is compared to the untreated control to determine the effect of TRPML1 inhibition on the cancer stem cell population.[10]
TRPML1 Signaling and Autophagy Regulation
The following diagram illustrates the role of TRPML1 in the regulation of autophagy, a key cellular process for the degradation and recycling of cellular components. TRPML1-mediated calcium release from the lysosome is a critical step in initiating the formation of autophagosomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aza Analogs of the TRPML1 Inhibitor Estradiol Methyl Ether (EDME) [mdpi.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 10. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of ML-SI1 on TRPML Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic compound ML-SI1 as an inhibitor of the Transient Receptor Potential Mucolipin (TRPML) channel isoforms: TRPML1, TRPML2, and TRPML3. Due to the limited published data on this compound for all isoforms, this guide also includes data for the more extensively characterized inhibitor, ML-SI3, to offer a clearer perspective on TRPML channel pharmacology and the rationale for the scientific community's shift in focus towards second-generation compounds.
Quantitative Data: Inhibitory Potency of this compound and ML-SI3
For a comprehensive comparison, the inhibitory concentrations (IC50) for the more potent and characterized inhibitor, (-)-trans-ML-SI3, are also presented.
| Compound | TRPML1 IC50 (µM) | TRPML2 IC50 (µM) | TRPML3 IC50 (µM) | Notes |
| This compound (racemic) | 15[1] | Weak inhibition, IC50 not reported[1] | Not Reported | Activator-dependent inhibition[2][3] |
| (-)-trans-ML-SI3 | 1.6[2][3] | 2.3[2][3] | 12.5[2][3] | Potent inhibitor of TRPML1 and TRPML2 |
| (+)-trans-ML-SI3 | 5.9 (inhibitor)[2][3] | Activator[2][3] | Activator[2][3] | Enantiomer shows opposing effects |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the modulation of TRPML1 signaling by synthetic ligands and a typical experimental workflow for characterizing the effects of compounds like this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on TRPML channels.
Fura-2 AM Single-Cell Calcium Imaging
This protocol is used to measure changes in intracellular calcium concentration following channel activation and inhibition.
a. Cell Preparation:
-
Seed cells (e.g., HEK293T) transiently expressing the human TRPML isoform of interest onto poly-L-lysine-coated glass coverslips in a 24-well plate.
-
Culture for 24-48 hours to allow for protein expression.
b. Dye Loading:
-
Prepare a loading buffer containing a physiological salt solution (e.g., HBSS) buffered with HEPES.
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5 µM.
-
Aspirate the culture medium from the cells and wash once with the loading buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with the loading buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.
c. Imaging:
-
Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.
-
Establish a baseline fluorescence ratio (F340/F380) in the recording buffer.
-
Perfuse the cells with a solution containing a TRPML agonist (e.g., 10 µM ML-SA1) to induce calcium influx.
-
Following the agonist-induced response, perfuse with a solution containing both the agonist and the inhibitor (e.g., varying concentrations of this compound) to determine the inhibitory effect.
-
The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Data are typically normalized to the baseline fluorescence ratio.
Whole-Endolysosome Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through TRPML channels in their native lysosomal membrane.
a. Cell and Lysosome Preparation:
-
Culture cells endogenously expressing or overexpressing the TRPML isoform of interest.
-
To enlarge lysosomes for easier patching, treat the cells with 1 µM vacuolin-1 for at least 2 hours.
-
Harvest the cells and prepare for patch-clamping.
b. Electrophysiological Recording:
-
Use a patch-clamp amplifier and a low-noise data acquisition system.
-
Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 3-5 MΩ.
-
The pipette solution (intracellular) should mimic the cytosolic environment, while the bath solution (extracellular) should mimic the lysosomal lumen (e.g., acidic pH).
-
Gently rupture the plasma membrane of a vacuolin-enlarged cell to release the enlarged lysosomes.
-
Approach an isolated lysosome with the patch pipette and form a gigaohm seal.
-
Rupture the lysosomal membrane to achieve the whole-lysosome configuration.
-
Record baseline currents. Apply TRPML agonist (e.g., ML-SA1 or PI(3,5)P2) to the bath to activate the channels.
-
Apply this compound to the bath to assess its inhibitory effect on the agonist-induced currents.
-
Currents are typically elicited by voltage ramps or steps.
Alternative Method: Plasma Membrane-Expressed TRPML1 For a higher throughput and technically less demanding approach, a mutant form of TRPML1 lacking the lysosomal targeting motifs can be expressed, which results in its trafficking to the plasma membrane. Standard whole-cell patch-clamp techniques can then be employed. In this configuration, the extracellular solution represents the "luminal" side of the channel. This method allows for easier application of compounds and control of the "luminal" environment.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of ML-SI1
Compound Data Summary
A clear understanding of the compound's properties is the first step toward safe handling and disposal. The following table summarizes key information for ML-SI1.[1][2]
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₃H₂₆Cl₂N₂O₃[1] |
| Molecular Weight | 449.37 g/mol [1][2] |
| Appearance | Solid, Off-white to yellow[1] |
| Primary Function | TRPML inhibitor with an IC₅₀ of 15 μM for TRPML1[1][2] |
| Solubility | Soluble in DMSO[1][2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years, -20°C for 1 year.[1] |
Step-by-Step Disposal Protocol for this compound
As a biologically active small molecule, this compound and all materials contaminated with it must be treated as hazardous chemical waste.[3] Improper disposal can pose risks to human health and the environment.
Waste Identification and Segregation
-
Treat as Hazardous Waste : All forms of this compound, including the pure compound, solutions, and contaminated labware, must be managed as hazardous chemical waste.[3]
-
Segregate Waste Streams : Do not mix this compound waste with non-hazardous trash, sharps, or biological waste unless specifically permitted by your institution's EHS department.[3]
Waste Collection and Containment
-
Solid Waste :
-
Collect unused or expired this compound powder, along with contaminated personal protective equipment (PPE) such as gloves and weigh boats, in a designated, leak-proof container.[3]
-
A high-density polyethylene (HDPE) container is generally a suitable choice.[3]
-
The container must be clearly labeled as "Hazardous Waste" and specify the full chemical name: "this compound".[3]
-
-
Liquid Waste :
-
Collect solutions containing this compound (e.g., dissolved in DMSO) in a separate, leak-proof, and chemically compatible container.[3]
-
The container must be securely capped and labeled as "Hazardous Waste," listing all chemical constituents and their approximate concentrations (e.g., "this compound in DMSO").[3]
-
-
Contaminated Labware :
-
Disposable Labware : Items such as pipette tips and microfuge tubes that are heavily contaminated with this compound should be collected as solid hazardous waste.[3]
-
Reusable Glassware : A triple-rinse procedure is recommended for cleaning reusable glassware. The first two rinses should be with a suitable solvent (e.g., ethanol or acetone), and this rinseate must be collected as hazardous liquid waste. The third rinse can be with water, which should also be collected as hazardous waste.[3]
-
Labeling and Storage
-
Proper Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, the accumulation start date, and the name and contact information of the responsible researcher.[3]
-
Secure Storage : Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[3]
Final Disposal
-
Contact EHS : Once your waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal according to all federal, state, and local regulations.
Experimental Workflow for Disposal
To provide a clear visual guide for the disposal process, the following diagram outlines the decision-making and procedural steps for handling this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling ML-SI1
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the TRPML1 inhibitor, ML-SI1.
This document provides critical safety and logistical information for the handling and use of this compound, a potent inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) cation channel. Adherence to these guidelines is essential to ensure personal safety and the integrity of experimental outcomes.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Synonyms | GW405833 hydrochloride |
| Molecular Formula | C₂₃H₂₆Cl₂N₂O₃ |
| Molecular Weight | 449.37 g/mol |
| Appearance | Solid, Off-white to yellow |
| Solubility | DMSO: 100 mg/mL (222.53 mM) |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In solvent) | -80°C for 2 years; -20°C for 1 year |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Required Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | A NIOSH-approved P2 respirator cartridge is recommended, especially when handling the powder form. |
| Body Protection | A laboratory coat must be worn at all times. |
Hazard Identification and Safety Precautions
This compound is classified as Acutely Toxic (Oral, Category 3) and may cause long-lasting harmful effects to aquatic life.
Hazard Statements:
-
H301: Toxic if swallowed.
-
H413: May cause long lasting harmful effects to aquatic life.
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocol: Handling and Use of this compound in Cell Culture
This protocol provides a step-by-step guide for the preparation and use of this compound in in vitro experiments.
1. Reconstitution of this compound Powder: a. Before opening, bring the vial of this compound powder to room temperature. b. To prepare a stock solution, dissolve the powder in sterile DMSO to a concentration of 10 mM.[1][2] For example, to make 1 mL of a 10 mM stock solution, add 222.5 µL of DMSO to 1 mg of this compound. c. If the compound does not fully dissolve, gentle warming and/or sonication in an ultrasonic bath can be used to aid dissolution.[1] d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
2. Storage of Stock Solution: a. Store the aliquoted stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
3. Dosing Cells with this compound: a. On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. b. Dilute the stock solution to the desired final concentration in your cell culture medium. c. Ensure thorough mixing of the this compound solution with the medium before adding it to the cells. d. For example, to treat cells with a final concentration of 10 µM this compound in a 1 mL well, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid waste, including empty vials and contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including unused stock solutions and cell culture medium containing this compound, in a designated and sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
This compound Signaling Pathway
This compound is an inhibitor of the TRPML1 channel, a key regulator of lysosomal calcium (Ca²⁺) release. By blocking TRPML1, this compound disrupts downstream signaling pathways, most notably the process of autophagy. The diagram below illustrates the inhibitory effect of this compound on the TRPML1-mediated autophagy pathway.
Caption: Inhibition of the TRPML1 channel by this compound blocks lysosomal Ca²⁺ release and subsequent activation of the CaMKKβ/VPS34 pathway, leading to the suppression of autophagy.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
